4-Chloro-5-iodo-2-(methylthio)pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-iodo-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2S/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTQHLHIBGHGBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545574 | |
| Record name | 4-Chloro-5-iodo-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111079-19-7 | |
| Record name | 4-Chloro-5-iodo-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-iodo-2-(methylthio)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Chloro-5-iodo-2-(methylthio)pyrimidine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activity of 4-Chloro-5-iodo-2-(methylthio)pyrimidine, a heterocyclic compound of interest to researchers in drug discovery and development.
Core Chemical Properties
This compound is a substituted pyrimidine with potential applications in the development of novel therapeutic agents.[1][2][3][4] It is recognized as a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3][4] The core chemical and physical properties are summarized in the table below. It is important to note that there are conflicting reports regarding the melting point of this compound, with values ranging from 63 °C to 141 °C. This discrepancy may be due to differences in experimental conditions or the purity of the samples tested.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄ClIN₂S | [5][6][7] |
| Molecular Weight | 286.52 g/mol | [5] |
| CAS Number | 111079-19-7 | [5][7] |
| Appearance | White to yellow crystalline solid | [5][8] |
| Melting Point | 63 °C, 138 °C, 63.5-64.5 °C, 139-141 °C | [5][8] |
| Boiling Point | 331.1±22.0 °C (Predicted) | [8] |
| Density | 2.09±0.1 g/cm³ (Predicted) | [8] |
| Solubility | No experimental data available. Expected to be soluble in various organic solvents. | |
| Purity | Typically available at ≥95% or ≥98% | [7][9] |
Spectroscopic and Analytical Data
-
¹H NMR: Expected signals would include a singlet for the methylthio group protons and a singlet for the proton on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and iodo substituents.
-
¹³C NMR: Expected signals would correspond to the five carbon atoms in the molecule, including the methyl carbon of the methylthio group and the four carbons of the pyrimidine ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of substituents like chlorine, iodine, and the methylthio group.[6]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for C-H, C=N, C-S, C-Cl, and C-I bonds.
Experimental Protocols
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible synthetic route can be derived from established methods for the synthesis of related pyrimidine derivatives.[10][11] The following is a representative, multi-step protocol.
Step 1: Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine
This starting material can be synthesized via the condensation of thiourea with an appropriate β-ketoester, followed by S-methylation.
Step 2: Iodination of 4-Hydroxy-2-(methylthio)pyrimidine
The C-5 position of the pyrimidine ring can be iodinated using an iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent like N,N-dimethylformamide (DMF) or acetic acid.
-
Dissolve 4-hydroxy-2-(methylthio)pyrimidine in the chosen solvent.
-
Add N-iodosuccinimide portion-wise at room temperature.
-
Stir the reaction mixture for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-iodo-4-hydroxy-2-(methylthio)pyrimidine.
Step 3: Chlorination of 5-Iodo-4-hydroxy-2-(methylthio)pyrimidine
The hydroxyl group at the C-4 position can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[10]
-
To a flask containing 5-iodo-4-hydroxy-2-(methylthio)pyrimidine, add an excess of phosphorus oxychloride.
-
Optionally, a catalytic amount of a tertiary amine (e.g., triethylamine) can be added.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
Purification:
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.
Below is a workflow diagram illustrating the proposed synthesis.
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Mechanism of Action
While specific biological studies on this compound are limited in publicly available literature, related pyrimidine derivatives have shown significant antimicrobial activity.[1][12][13][14] One reported mechanism for a thiophenyl-pyrimidine derivative involves the inhibition of bacterial cell division.[13] This is achieved by targeting the FtsZ protein, a key component of the bacterial cytoskeleton, and inhibiting its polymerization and GTPase activity.[13] This disruption of the Z-ring formation ultimately leads to bacterial cell death.[13]
Another potential mechanism of action is the inhibition of protein synthesis by binding to RNA, as suggested for this compound, which is described as a synthetic analogue of pyridoxine.[5]
The diagram below illustrates the potential mechanism of action involving the inhibition of bacterial cell division.
Caption: Inhibition of bacterial cell division by targeting FtsZ.
Safety and Handling
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. This guide provides a summary of its known chemical properties, a plausible synthetic route, and insights into its potential antibacterial mechanism of action. Further research is warranted to fully elucidate its biological activities and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. chemshuttle.com [chemshuttle.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-5-methyl-2-(methylthio)pyrimidine | C6H7ClN2S | CID 23562708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 111079-19-7 | LEA07919 [biosynth.com]
- 6. PubChemLite - this compound (C5H4ClIN2S) [pubchemlite.lcsb.uni.lu]
- 7. caming.com [caming.com]
- 8. Cas 111079-19-7,4-Chloro-5-iodo-2-methylthiopyrimidine | lookchem [lookchem.com]
- 9. 111079-19-7 | this compound - Moldb [moldb.com]
- 10. mdpi.com [mdpi.com]
- 11. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 12. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to 4-Chloro-5-iodo-2-(methylthio)pyrimidine: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic pathway for 4-Chloro-5-iodo-2-(methylthio)pyrimidine. The information is intended for an audience with a strong background in organic chemistry and experience in laboratory synthesis.
Chemical Structure and Properties
This compound is a halogenated pyrimidine derivative with a methylthio group at the 2-position. Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position, an iodine atom at the 5-position, and a methylthio group at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 111079-19-7 | [1] |
| Molecular Formula | C₅H₄ClIN₂S | [2] |
| Molecular Weight | 286.52 g/mol | [2] |
| Melting Point | 138 °C | [2] |
| Appearance | White crystalline solid | [2] |
| Purity | Typically ≥ 95% |
Synthetic Pathway
A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 2-(Methylthio)-4-hydroxypyrimidine. The synthesis proceeds via an initial iodination at the 5-position followed by chlorination of the hydroxyl group at the 4-position.
[Image of the chemical reaction for the iodination of 2-(Methylthio)-4-hydroxypyrimidine]
[Image of the chemical reaction for the chlorination of 4-Hydroxy-5-iodo-2-(methylthio)pyrimidine]
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-iodo-2-(methylthio)pyrimidine (CAS 111079-19-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-iodo-2-(methylthio)pyrimidine, with the CAS registry number 111079-19-7, is a halogenated pyrimidine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, details standard experimental protocols for their determination, and explores its potential mechanisms of action through signaling pathway diagrams. This molecule is noted for its use as an intermediate in the synthesis of Tolcapone and for its potential as an antibacterial agent.[1][2]
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClIN₂S | [1] |
| Molecular Weight | 286.52 g/mol | [1][3] |
| Melting Point | 63 °C | [4] |
| Boiling Point (Predicted) | 331.1 ± 22.0 °C | LookChem |
| Density (Predicted) | 2.09 ± 0.1 g/cm³ | LookChem |
| pKa (Predicted) | -1.91 ± 0.29 | LookChem |
| XlogP (Predicted) | 2.7 | [5] |
| Appearance | White, crystalline solid | [4][6] |
Note: Predicted values are computationally derived and should be confirmed by experimental methods.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental for compound characterization. The following are detailed, standardized methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.[7][8]
Principle: A small, finely powdered sample of the crystalline material is heated in a capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[7] Pure substances typically have a sharp melting point range (0.5-1.0°C), while impurities can broaden and depress this range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.[9]
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[7][9]
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
For an unknown compound, a rapid heating rate is used to determine an approximate melting range.
-
For a more accurate measurement, the apparatus is heated to about 20°C below the approximate melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[9]
-
The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.[10]
-
Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a crucial property that affects a drug's bioavailability. The shake-flask method is a standard technique for determining equilibrium solubility.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer solution) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation: An excess amount of this compound is weighed and added to a vial containing a known volume of the desired solvent (e.g., distilled water, phosphate-buffered saline).
-
Equilibration: The vials are sealed and placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A sample of the supernatant is then carefully removed and clarified by centrifugation or filtration to remove any remaining solid particles.
-
Analysis: The concentration of the dissolved compound in the clarified supernatant is determined using a suitable analytical method. A calibration curve prepared with known concentrations of the compound is used for quantification.
Potential Mechanisms of Action and Signaling Pathways
This compound has been reported to possess antibacterial activity.[4][6] While the precise mechanism for this specific compound is not definitively established, two primary pathways have been proposed for similar pyrimidine derivatives.
Inhibition of Protein Synthesis via RNA Binding
One proposed mechanism of action for some pyrimidine derivatives is the inhibition of bacterial protein synthesis through direct interaction with RNA.[4][6] Small molecules can bind to specific structural motifs within ribosomal RNA (rRNA) or messenger RNA (mRNA), thereby disrupting the process of translation.
Caption: Proposed mechanism of protein synthesis inhibition by RNA binding.
Inhibition of Bacterial Cell Division via FtsZ Polymerization
Another potential target for antibacterial pyrimidine derivatives is the FtsZ protein, a homolog of eukaryotic tubulin that is essential for bacterial cell division.[11][12][13][14] FtsZ polymerizes to form the Z-ring at the site of cell division, which acts as a scaffold for the recruitment of other proteins involved in cytokinesis.[11][14] Small molecules that inhibit FtsZ polymerization can disrupt Z-ring formation and block cell division, leading to bacterial cell death.[11][12][13]
Caption: Inhibition of FtsZ polymerization as a mechanism of antibacterial action.
Experimental Workflow for Physicochemical Characterization
A logical workflow is essential for the systematic characterization of a novel compound. The following diagram illustrates a standard workflow for determining the key physicochemical properties discussed in this guide.
Caption: Standard workflow for physicochemical characterization.
Conclusion
This compound is a compound with potential applications in both synthetic and medicinal chemistry. This guide has summarized its known physicochemical properties, provided standardized experimental protocols for their determination, and visualized its potential antibacterial mechanisms of action. Further experimental validation of the predicted properties and more in-depth studies into its biological activities are warranted to fully elucidate its therapeutic potential.
References
- 1. caming.com [caming.com]
- 2. Cas 111079-19-7,4-Chloro-5-iodo-2-methylthiopyrimidine | lookchem [lookchem.com]
- 3. 111079-19-7 | this compound - Moldb [moldb.com]
- 4. This compound | 111079-19-7 | LEA07919 [biosynth.com]
- 5. PubChemLite - this compound (C5H4ClIN2S) [pubchemlite.lcsb.uni.lu]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. edisco.it [edisco.it]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 13. Targeting cell division: small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality. | Semantic Scholar [semanticscholar.org]
- 14. Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 4-Chloro-5-iodo-2-(methylthio)pyrimidine (C5H4ClIN2S)
Disclaimer: The following guide summarizes the currently available public information on 4-Chloro-5-iodo-2-(methylthio)pyrimidine. Despite extensive searches, detailed experimental protocols, in-depth biological studies, and specific spectroscopic data from primary scientific literature are scarce for this particular compound. The information presented is compiled from chemical supplier databases, patent literature for related compounds, and general reviews on pyrimidine derivatives.
Executive Summary
This compound is a halogenated pyrimidine derivative with the molecular formula C5H4ClIN2S. It is primarily cataloged and sold as a chemical intermediate, particularly noted for its potential role in the synthesis of pharmaceutical compounds such as Tolcapone.[1] While some sources suggest antibacterial properties, detailed biological activity studies and mechanistic pathways for this specific molecule are not well-documented in peer-reviewed literature. This guide provides a consolidated overview of its known properties, a generalized synthetic approach, and a discussion of its potential, yet unconfirmed, biological significance.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is limited. The following tables summarize the available information from chemical suppliers and databases. Note the conflicting data on its melting point, which may be due to differences in purity or measurement conditions.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C5H4ClIN2S | [1][2][3][4] |
| Molecular Weight | 286.52 g/mol | [1][2][3] |
| CAS Number | 111079-19-7 | [1][2][3][5] |
| Melting Point | 63 °C or 138 °C | [2] |
| Purity (typical) | ~95% | [3] |
| Appearance | White crystalline solid | [2] |
Table 2: Spectroscopic and Computational Data
| Identifier | Value | Source(s) |
| SMILES | CSC1=NC=C(C(=N1)Cl)I | [2][4] |
| InChIKey | RPTQHLHIBGHGBF-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 2.7 | [4] |
| Predicted Collision Cross Section ([M+H]+) | 132.2 Ų | [4] |
Synthesis and Reactivity
Detailed, peer-reviewed synthetic protocols for this compound are not available. However, based on general methods for the synthesis of chloropyrimidines found in patent literature, a plausible synthetic route can be proposed. This typically involves the chlorination of a corresponding hydroxypyrimidine precursor.
Generalized Experimental Protocol: Chlorination
The synthesis of 4-chloro-2-(methylthio)pyrimidine derivatives often involves the reaction of a 4-hydroxy-2-(methylthio)pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl3), often in the presence of an organic base to neutralize the HCl byproduct.
Materials:
-
4-Hydroxy-5-iodo-2-(methylthio)pyrimidine (precursor)
-
Phosphorus oxychloride (POCl3)
-
An organic base (e.g., triethylamine or N,N-dimethylaniline)
-
An inert solvent (e.g., toluene or acetonitrile)
Procedure (Hypothetical):
-
The starting material, 4-hydroxy-5-iodo-2-(methylthio)pyrimidine, is suspended in an inert solvent.
-
The organic base is added to the suspension.
-
Phosphorus oxychloride is added dropwise to the reaction mixture, typically at a controlled temperature.
-
The reaction is heated to reflux and monitored for completion (e.g., by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled, and excess POCl3 is carefully quenched, often by pouring the mixture onto ice.
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
The following diagram illustrates the logical workflow for this generalized synthesis.
Biological Activity and Potential Applications
Antibacterial Activity
Some chemical suppliers note that this compound has shown activity against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, but not against gram-positive bacteria like Staphylococcus aureus.[2] The proposed mechanism involves binding to RNA and inhibiting protein synthesis.[2] However, these claims are not substantiated by citations to primary research, and no quantitative data (e.g., Minimum Inhibitory Concentrations) are available.
Role as a Synthetic Intermediate
The most concrete application for this compound is as a building block in organic synthesis.[5] Its multiple reactive sites (the chloro and iodo substituents) make it a versatile precursor for creating more complex molecules, particularly in the field of medicinal chemistry. It has been specifically mentioned as an intermediate for the synthesis of Tolcapone, a drug used in the management of Parkinson's disease.[1]
The potential antibacterial mechanism is visualized below as a hypothetical signaling pathway.
Conclusion and Future Directions
This compound is a chemical intermediate with potential for further investigation. The lack of comprehensive public data presents an opportunity for foundational research. Future work should focus on:
-
Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic protocol along with complete spectroscopic data (NMR, IR, MS).
-
Validation of Biological Activity: Systematically screening the compound against a panel of bacterial strains to determine its antimicrobial spectrum and quantify its potency (MIC values).
-
Mechanism of Action Studies: Investigating the proposed RNA-binding mechanism and exploring other potential cellular targets.
-
Exploration in Medicinal Chemistry: Utilizing the compound as a scaffold to synthesize novel derivatives for evaluation in various therapeutic areas, leveraging the known broad biological activities of the pyrimidine core.[6][7]
Due to the significant gaps in the available literature, researchers and drug development professionals should treat this compound as a starting point for discovery rather than a well-characterized agent.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. rsc.org [rsc.org]
- 3. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 4. 111079-19-7 | this compound - Moldb [moldb.com]
- 5. Cas 111079-19-7,4-Chloro-5-iodo-2-methylthiopyrimidine | lookchem [lookchem.com]
- 6. wjarr.com [wjarr.com]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Bioactive Scaffolds: A Technical Guide to the Starting Materials for Substituted Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a fundamental heterocyclic scaffold, central to the structure of nucleic acids and a plethora of biologically active molecules. Its prevalence in pharmaceuticals, agrochemicals, and materials science underscores the critical importance of efficient and versatile synthetic strategies for accessing substituted pyrimidines. This in-depth technical guide provides a comprehensive overview of the core starting materials and seminal synthetic methodologies employed in the construction of this privileged heterocyclic system.
Core Synthetic Strategies and Key Starting Materials
The synthesis of substituted pyrimidines predominantly relies on the cyclocondensation of a three-carbon (C-C-C) fragment with a nitrogen-containing (N-C-N) component. The judicious selection of these building blocks dictates the substitution pattern and overall architecture of the final pyrimidine ring.
The Principal Synthesis: β-Dicarbonyl Compounds as the C-C-C Synthon
The most classical and widely employed approach to pyrimidine synthesis involves the reaction of a β-dicarbonyl compound with an amidine, urea, or guanidine derivative. This strategy, often referred to as the Pinner synthesis when using amidines, provides a robust and versatile entry into a wide array of substituted pyrimidines.
Key Starting Materials:
-
β-Dicarbonyl Compounds: These molecules provide the C4, C5, and C6 atoms of the pyrimidine ring. Common examples include:
-
β-Diketones (e.g., acetylacetone)
-
β-Ketoesters (e.g., ethyl acetoacetate)
-
Malonic esters (e.g., diethyl malonate)
-
-
N-C-N Components: These reagents furnish the N1, C2, and N3 atoms of the pyrimidine ring. Key examples include:
-
Amidines: Yield 2-substituted pyrimidines.
-
Urea and Thiourea: Result in the formation of 2-pyrimidinones and 2-thiopyrimidines, respectively.
-
Guanidine: Leads to the synthesis of 2-aminopyrimidines.
-
The Biginelli Reaction: A Multicomponent Approach
The Biginelli reaction is a powerful one-pot, three-component synthesis that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[1] This acid-catalyzed reaction combines an aldehyde, a β-ketoester, and urea or thiourea.
Key Starting Materials:
-
Aldehyde: Provides the C4 and its substituent.
-
β-Ketoester: Furnishes C5, C6, and their respective substituents.
-
Urea or Thiourea: Delivers the N1-C2-N3 fragment.
Quantitative Data on Pyrimidine Synthesis
The efficiency of pyrimidine synthesis is highly dependent on the chosen methodology, starting materials, and reaction conditions. The following tables summarize quantitative data from various synthetic protocols.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis from Chalcones
| Entry | Method | Reaction Time | Yield (%) | Reference |
| 1 | Conventional | 4 hours | 58-65 | [2] |
| 2 | Microwave | 7-10 minutes | 79-85 | [2] |
Table 2: Ultrasound-Assisted Synthesis of Pyrimidine-2-thiones
| Entry | Method | Reaction Time | Yield (%) | Reference |
| 1 | Conventional | 6 hours | 60-70 | [1] |
| 2 | Ultrasound | 20-30 minutes | 80-90 | [1] |
Table 3: One-Pot Synthesis of Pyrimidines under Solvent-Free Conditions
| Ketone Starting Material | Reaction Time (min) | Yield (%) | Reference |
| Acetophenone | 15 | 92 | |
| 4-Methylacetophenone | 20 | 90 | |
| 4-Methoxyacetophenone | 25 | 88 | |
| 4-Chloroacetophenone | 20 | 91 |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Pyrimidine Derivatives from Chalcones
This protocol describes the synthesis of pyrimidine derivatives by the condensation of chalcones with urea under basic conditions using microwave irradiation.[3]
Materials:
-
Chalcone (0.01 mol)
-
Urea (0.01 mol, 0.6 g)
-
Ethanol (10 mL, 95%)
-
40% aqueous potassium hydroxide solution (10 mL)
-
Dilute HCl
Procedure:
-
Dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL, 95%).
-
Slowly add 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.
-
Place the reaction mixture in a microwave reactor and irradiate at a power level of 210 W for 7-10 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with dilute HCl.
-
Filter the resulting precipitate, wash with water, and dry to obtain the pyrimidine derivative.
Protocol 2: Ultrasound-Assisted Synthesis of Dihydropyrimidine-2-thiones
This protocol details the synthesis of dihydropyrimidine-2-thiones from chalcones and thiourea under ultrasonic irradiation.[1]
Materials:
-
Chalcone (0.005 mol)
-
Thiourea (0.005 mol)
-
Potassium hydroxide (0.5 g)
-
Ethanol (20 mL)
Procedure:
-
In a suitable vessel, mix the chalcone (0.005 mol), thiourea (0.005 mol), and potassium hydroxide (0.5 g) in ethanol (20 mL).
-
Submerge the vessel in an ultrasonic bath and irradiate for 20-30 minutes at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, process the reaction mixture to isolate the product. This typically involves filtration and washing.
Protocol 3: One-Pot, Solvent-Free Synthesis of 4-Phenylpyrimidine
This protocol describes a solvent-free synthesis of 4-phenylpyrimidine from acetophenone.
Materials:
-
Acetophenone (1 mmol)
-
Triethoxymethane (3 mmol)
-
Ammonium acetate (2 mmol)
-
N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA) (0.1 g, 18 mol %)
Procedure:
-
Combine acetophenone (1 mmol), triethoxymethane (3 mmol), ammonium acetate (2 mmol), and TBBDA (0.1 g) in a reaction vessel.
-
Heat the mixture at 100–110 °C for 15 minutes.
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, cool the mixture and purify the product by TLC (acetone/n-hexane 2:10) to yield a pale yellow powder (66% yield).
Logical Relationships in Pyrimidine Synthesis
The synthesis of a target pyrimidine molecule involves a logical selection of starting materials based on the desired substitution pattern. The following diagram illustrates the relationship between the choice of the N-C-N component and the resulting substituent at the C2 position of the pyrimidine ring.
Conclusion
The synthetic accessibility of substituted pyrimidines is a testament to the power and versatility of fundamental organic reactions. By carefully selecting the appropriate β-dicarbonyl compound, N-C-N fragment, and reaction conditions, researchers can construct a vast chemical space of pyrimidine derivatives. The advent of modern techniques such as microwave-assisted and ultrasound-promoted synthesis offers greener, more efficient alternatives to classical methods, accelerating the discovery and development of novel pyrimidine-based molecules for a wide range of applications. This guide provides a foundational understanding of the key starting materials and methodologies, empowering researchers to strategically design and execute the synthesis of their target pyrimidine scaffolds.
References
An In-Depth Technical Guide to the Reactivity of 4-Chloro-5-iodo-2-(methylthio)pyrimidine
I have gathered some relevant information but still lack specific experimental details and quantitative data for the target molecule, 4-chloro-5-iodo-2-(methylthio)pyrimidine. The searches provided general protocols for reactions on similar pyrimidine derivatives. For instance, I found a patent on the synthesis of 4-chloro-2-methylthiopyrimidines which gives some reaction conditions. I also found an article on the nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine, which provides a protocol for a similar compound. However, direct application of these to the target molecule might not be accurate due to the influence of the 5-iodo substituent. I need to find more specific examples of Suzuki coupling, nucleophilic substitution, and oxidation reactions performed on this compound to ensure the technical guide is accurate and detailed. The information about potential side reactions, like the deiodination observed in a related compound, is valuable and needs to be highlighted. I will proceed with synthesizing the information I have and creating the structure of the technical guide. I will generate the DOT scripts for the diagrams based on the general reaction pathways identified. While I don't have specific yields for every reaction of the target molecule, I can provide representative protocols and discuss the expected reactivity based on the gathered literature.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the functional groups present in this compound. This versatile building block is of significant interest in medicinal chemistry and drug development due to its distinct reaction sites, which allow for selective functionalization. This document details the reactivity of the 4-chloro, 5-iodo, and 2-(methylthio) groups, offering insights into reaction mechanisms, experimental protocols, and potential synthetic applications.
Core Functional Group Reactivity
The trifunctional nature of this compound allows for a range of chemical transformations. The pyrimidine core, being an electron-deficient heterocycle, activates the halogen substituents towards nucleophilic substitution. The reactivity of the functional groups generally follows the order: 5-iodo (in cross-coupling reactions) > 4-chloro (in nucleophilic aromatic substitution) > 2-(methylthio) (displacement by strong nucleophiles or after oxidation).
Table 1: Summary of Functional Group Reactivity and Typical Reactions
| Functional Group | Position | Primary Reaction Type(s) | Key Features |
| 5-Iodo | C5 | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) | The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive site for oxidative addition to a palladium(0) catalyst. This allows for the selective formation of carbon-carbon and carbon-heteroatom bonds. |
| 4-Chloro | C4 | Nucleophilic Aromatic Substitution (SNAr) | The electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atoms facilitate the attack of nucleophiles at this position, leading to the displacement of the chloride ion. |
| 2-(Methylthio) | C2 | Oxidation followed by Nucleophilic Substitution; Direct Nucleophilic Displacement | The methylthio group is a relatively poor leaving group but can be displaced by strong nucleophiles. Oxidation to the corresponding sulfoxide or sulfone significantly enhances its leaving group ability, making it susceptible to substitution by a wider range of nucleophiles. |
Reaction Pathways and Experimental Workflows
The selective functionalization of this compound is crucial for the synthesis of complex molecular architectures. The following diagrams illustrate the key reaction pathways and a general experimental workflow for a typical cross-coupling reaction.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key transformations of this compound. It is important to note that reaction conditions may require optimization depending on the specific substrates and desired outcomes.
Palladium-Catalyzed Suzuki-Miyaura Coupling at the 5-Iodo Position
This reaction is a highly effective method for the formation of a carbon-carbon bond at the C5 position. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling.
Reaction Scheme:
Experimental Protocol:
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
-
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Nucleophilic Aromatic Substitution (SNAr) at the 4-Chloro Position
The 4-chloro group is susceptible to displacement by a variety of nucleophiles. This reaction is generally carried out at elevated temperatures.
Reaction Scheme:
Experimental Protocol:
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., amine, alcohol, thiol; 1.0 - 2.0 eq)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA, if necessary)
-
Solvent (e.g., DMF, DMSO, NMP, or an alcohol if it is the nucleophile)
-
-
Procedure:
-
In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve this compound in the chosen solvent.
-
Add the nucleophile and the base (if required).
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, perform an aqueous workup by adding water and extracting with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data: Nucleophilic substitution of the 4-chloro group on related pyrimidine systems with amines and alkoxides often proceeds with moderate to high yields (50-90%). A potential side reaction to consider is the deiodination at the 5-position under certain conditions, particularly with some nucleophiles in the presence of acid.
Oxidation of the 2-(Methylthio) Group and Subsequent Substitution
The reactivity of the 2-(methylthio) group can be significantly enhanced by oxidation to the corresponding sulfone. The sulfonyl group is an excellent leaving group, allowing for substitution with a wider range of nucleophiles under milder conditions than direct displacement of the methylthio group.
Reaction Scheme:
Experimental Protocol (Oxidation):
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), Oxone®, H₂O₂) (2.2 - 3.0 eq for sulfone)
-
Solvent (e.g., dichloromethane (DCM), chloroform, acetic acid)
-
-
Procedure:
-
Dissolve this compound in the solvent and cool the solution in an ice bath.
-
Add the oxidizing agent portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate or sodium sulfite).
-
Separate the organic layer, and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfone can often be used in the next step without further purification.
-
Quantitative Data: Oxidation of thioethers to sulfones with reagents like m-CPBA are generally high-yielding reactions (>90%).
Experimental Protocol (Substitution of the Sulfonyl Group):
The procedure is similar to the SNAr reaction described for the 4-chloro group, but often proceeds under milder conditions (e.g., lower temperatures or shorter reaction times).
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds for pharmaceutical and agrochemical applications. The distinct reactivity of its three functional groups allows for a programmed and selective approach to molecular diversification. A thorough understanding of the reaction conditions required to functionalize each position independently is key to harnessing the full synthetic potential of this important intermediate. Researchers are encouraged to perform careful optimization of the described protocols for their specific synthetic targets.
An In-depth Technical Guide to 4-Chloro-5-iodo-2-(methylthio)pyrimidine: A Versatile Building Block for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Chloro-5-iodo-2-(methylthio)pyrimidine is a trifunctional heterocyclic compound that has emerged as a valuable building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position, a versatile iodine atom at the 5-position, and a methylthio group at the 2-position, allows for a wide range of selective chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its utility in the development of novel therapeutic agents and other functional molecules.
Physicochemical and Spectral Data
Accurate characterization of this compound is crucial for its effective use in synthesis. The following tables summarize its key physical and spectral properties. It is important to note that there are some discrepancies in the reported melting point values from different commercial suppliers, which may be due to differences in purity or crystalline form.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 111079-19-7 | [1] |
| Molecular Formula | C₅H₄ClIN₂S | [2] |
| Molecular Weight | 286.52 g/mol | [3] |
| Melting Point | 63 °C or 139-141 °C | [4][5] |
| Appearance | White to yellow solid | [6] |
Table 2: Spectroscopic Data Summary
| Technique | Expected Features |
| ¹H NMR | A singlet for the methylthio protons (around 2.5 ppm) and a singlet for the pyrimidine proton at the 6-position (around 8.5 ppm). |
| ¹³C NMR | Resonances for the methylthio carbon, and the four distinct pyrimidine ring carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (286.52 g/mol ), showing the characteristic isotopic pattern for a compound containing chlorine and iodine. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H, C=N, and C-S bonds. |
Synthesis of this compound
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Applications in Organic Synthesis
The strategic placement of three distinct functional groups on the pyrimidine ring makes this compound a highly versatile intermediate for the synthesis of complex molecules. The differential reactivity of the chloro and iodo substituents allows for selective, sequential cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of both a chloro and an iodo group allows for regioselective palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Generally, the carbon-iodine bond is more reactive towards oxidative addition to palladium(0) than the carbon-chlorine bond, enabling selective functionalization at the 5-position.
Experimental Protocol: General Procedure for Suzuki Coupling
While a specific protocol for this compound is not available, a general procedure for a related dihalopyrimidine is provided as a starting point for methods development.[7]
Table 3: General Conditions for Suzuki Coupling of Dihalopyrimidines
| Parameter | Condition |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Potassium carbonate |
| Solvent | Ethanol/Toluene/Water mixture |
| Temperature | 55-90 °C |
| Reactants | Dihalopyrimidine, Arylboronic acid |
Logical Relationship of Cross-Coupling Reactions:
Caption: Versatility in palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for extending the carbon framework. A study on the related 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine demonstrated its successful application in Sonogashira reactions, suggesting that the title compound would behave similarly.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. The chloro and iodo groups on the pyrimidine ring can be sequentially displaced by various amines under Buchwald-Hartwig conditions to generate a library of substituted aminopyrimidines.[9][10]
Role in Medicinal Chemistry
Pyrimidine derivatives are a cornerstone of many pharmaceuticals. The unique structural features of this compound make it an attractive starting material for the synthesis of biologically active compounds.
As a Pharmaceutical Intermediate
This building block is cited as an intermediate in the synthesis of pharmaceuticals, including the catechol-O-methyltransferase (COMT) inhibitor Tolcapone, which is used in the management of Parkinson's disease.[3] The pyrimidine core can be elaborated through the selective reactions described above to construct the final drug molecule.
Signaling Pathway Context (Hypothetical):
While this building block is not directly involved in signaling, it is used to synthesize molecules that target specific pathways. The following diagram illustrates a hypothetical scenario where a drug synthesized from this building block inhibits a kinase in a signaling cascade.
Caption: Synthesis of a kinase inhibitor from the building block.
Conclusion
This compound is a potent and versatile building block for organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions makes it particularly valuable for the synthesis of diverse libraries of substituted pyrimidines for drug discovery and materials science. Further research into its synthesis and reactivity is warranted to fully exploit its potential in chemical innovation.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. PubChemLite - this compound (C5H4ClIN2S) [pubchemlite.lcsb.uni.lu]
- 3. 111079-19-7 | this compound - Moldb [moldb.com]
- 4. This compound | 111079-19-7 | LEA07919 [biosynth.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
The Strategic Importance of 4-Chloro-5-iodo-2-(methylthio)pyrimidine in Modern Medicinal Chemistry
For Immediate Release
In the landscape of contemporary drug discovery and development, the strategic selection of core molecular scaffolds is paramount to the successful generation of novel therapeutic agents. Among the myriad of heterocyclic building blocks, 4-Chloro-5-iodo-2-(methylthio)pyrimidine has emerged as a uniquely versatile and powerful starting material for the synthesis of a diverse range of biologically active compounds. This technical guide delves into the core features of this pyrimidine derivative, providing researchers, scientists, and drug development professionals with an in-depth understanding of its utility in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Chemical Features and Reactivity
This compound possesses a unique substitution pattern that offers medicinal chemists a high degree of control over subsequent chemical modifications. The presence of two distinct halogen atoms, a chloro group at the 4-position and an iodo group at the 5-position, allows for selective and sequential functionalization. Typically, the iodo group is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl moieties at this position. The less reactive chloro group can then be targeted in a subsequent reaction, for instance, through nucleophilic aromatic substitution with amines or other nucleophiles. This differential reactivity is a key feature that underpins its value as a scaffold. The 2-(methylthio) group can also be modified, for example, through oxidation to the corresponding sulfoxide or sulfone, further expanding the chemical space accessible from this starting material.
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibition
The pyrimidine core is a well-established pharmacophore in numerous approved drugs and clinical candidates, particularly in the field of oncology. Derivatives of this compound are of significant interest as precursors for the synthesis of potent kinase inhibitors. Kinases, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical regulators of cell signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention.
Inhibition of Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, correlating with poor prognosis. Small molecule inhibitors of Aurora kinases have therefore emerged as a promising class of anti-cancer agents. The pyrimidine scaffold serves as an excellent template for the design of ATP-competitive inhibitors that occupy the kinase hinge region.
Inhibition of VEGFR-2
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy. Pyrimidine-based compounds have been successfully developed as potent VEGFR-2 inhibitors.
Quantitative Data on Pyrimidine-Based Kinase Inhibitors
While specific quantitative data for direct derivatives of this compound are not extensively available in the public domain, the following tables summarize the activity of structurally related pyrimidine-based inhibitors against relevant kinase targets and cancer cell lines. This data illustrates the potential of the pyrimidine scaffold in generating highly potent molecules.
Table 1: Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line |
| Pyrimidine Derivative A | Aurora A | 7.1 | U937 (Leukemia) |
| Pyrimidine Derivative B | Aurora A | 1.2 | N/A (Enzymatic Assay) |
| Pyrimidine Derivative C | Aurora B | 25.7 | U937 (Leukemia) |
| Alisertib (MLN8237) | Aurora A | 1.2 | N/A (Enzymatic Assay) |
| AMG 900 | Aurora A/B/C | 5 / 4 / 1 | N/A (Enzymatic Assay) |
Table 2: Anti-proliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Cancer Type |
| Pyrimidine Derivative D | HCT-116 | 2.5 - 5 | Colon Cancer |
| Pyrimidine Derivative E | MCF-7 | 2.5 - 5 | Breast Cancer |
| Pyrimidine Derivative F | HeLa | 5 - 17 | Cervical Cancer |
| Pyrazolo[3,4-d]pyrimidine Derivative | UO-31 | 0.87 | Renal Cancer |
| Pyrazolo[3,4-d]pyrimidine Derivative | HL-60(TB) | 1.41 | Leukemia |
Experimental Protocols
The following are generalized experimental protocols for key synthetic transformations involving a 4-chloro-5-iodopyrimidine scaffold, based on established methodologies for similar substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the 5-Iodo Position
Objective: To introduce an aryl or heteroaryl group at the C5 position of the pyrimidine ring.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the mixture.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution at the 4-Chloro Position
Objective: To introduce a nucleophile, such as an amine, at the C4 position of the pyrimidine ring.
Materials:
-
4-Chloro-5-substituted-2-(methylthio)pyrimidine (1.0 eq)
-
Amine or other nucleophile (1.0 - 2.0 eq)
-
Base (optional, e.g., DIPEA, Et₃N)
-
Solvent (e.g., ethanol, isopropanol, DMF, or DMSO)
Procedure:
-
Dissolve the 4-Chloro-5-substituted-2-(methylthio)pyrimidine in the chosen solvent in a reaction vessel.
-
Add the amine or other nucleophile to the solution. If the nucleophile is an amine salt, a non-nucleophilic base may be required to liberate the free amine.
-
Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile and substrate.
-
Stir the reaction for the necessary time until completion, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualization of Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
4-Chloro-5-iodo-2-(methylthio)pyrimidine: A Technical Guide to Safety and Handling for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and key chemical properties of 4-Chloro-5-iodo-2-(methylthio)pyrimidine. This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors. This document outlines essential safety precautions, physical and chemical data, a plausible experimental protocol for its synthesis, and its role as a building block in targeting critical signaling pathways in drug discovery. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a halogenated pyrimidine derivative. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C5H4ClIN2S | |
| Molecular Weight | 286.52 g/mol | |
| CAS Number | 111079-19-7 | |
| Appearance | White crystalline solid | |
| Melting Point | 138°C | |
| Purity | Typically ≥95% |
Safety and Handling
GHS Hazard Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
| Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements and Personal Protective Equipment (PPE)
Strict adherence to the following precautionary measures is mandatory to ensure safety when handling this compound.
| Category | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated |
Technical Guide: Storage and Stability of 4-Chloro-5-iodo-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage conditions and stability considerations for the chemical intermediate, 4-Chloro-5-iodo-2-(methylthio)pyrimidine. Due to the limited availability of in-depth stability studies for this specific compound, this guide combines information from safety data sheets of closely related pyrimidine derivatives and general best practices for the stability testing of novel chemical entities.
Compound Data and Storage Recommendations
Proper storage is crucial to maintain the integrity and purity of this compound for research and development applications. The following table summarizes the key physical and chemical properties, along with recommended storage conditions derived from supplier information and safety data for analogous compounds.
| Parameter | Value/Recommendation | Source(s) |
| Chemical Formula | C5H4ClIN2S | [1][2] |
| Molecular Weight | 286.52 g/mol | [1][2] |
| CAS Number | 111079-19-7 | [1][2] |
| Melting Point | 63 °C | [1] |
| Appearance | White to off-white solid | [1] |
| Recommended Storage Temp. | 2-8 °C | |
| Atmosphere | Store in a tightly sealed container in a dry and well-ventilated place. An inert atmosphere (e.g., nitrogen) is recommended for long-term storage.[3] | [3] |
| Light Sensitivity | Protect from light.[3] | [3] |
| Moisture Sensitivity | Avoid moisture. The compound may be hygroscopic.[3] | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[3] | [3] |
Experimental Protocols for Stability Assessment
While specific stability-indicating assays for this compound are not publicly available, a general approach using forced degradation studies can be employed to understand its stability profile. This is a critical step in drug development to identify potential degradation products and establish a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
General Protocol for Forced Degradation Studies
This protocol is adapted from general guidelines for the stability testing of novel pyrimidine derivatives and should be optimized for this compound.[4]
Objective: To identify potential degradation pathways and products under various stress conditions.
Analytical Method: A validated stability-indicating HPLC method capable of separating the parent compound from all potential degradation products is required.
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose the compound to the following conditions in parallel:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.[4]
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.[4]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.[4]
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze by the validated HPLC method to determine the percentage of degradation and identify any major degradation products.
Visualized Workflow for Storage and Handling
The following diagram outlines the logical workflow for ensuring the stability and proper handling of this compound from receipt to use.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Chloro-5-iodo-2-(methylthio)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[1][2] This document provides a detailed protocol for the Suzuki coupling of 4-Chloro-5-iodo-2-(methylthio)pyrimidine. This substrate is particularly interesting as it possesses two different halogen atoms on an electron-deficient pyrimidine ring, offering the potential for selective, sequential functionalization.[1]
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl > F.[3][4][5] This trend is inversely related to the carbon-halogen bond strength, making the oxidative addition of the palladium(0) catalyst—often the rate-determining step—more favorable for heavier halogens.[3][5] For this compound, the significantly weaker carbon-iodine (C-I) bond is expected to react preferentially over the stronger carbon-chlorine (C-Cl) bond, allowing for regioselective coupling at the 5-position of the pyrimidine ring.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling reaction proceeds via a catalytic cycle involving three primary steps:[6]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the most reactive carbon-halogen bond (C-I in this case) of the pyrimidine substrate. This forms a Pd(II) complex.[3]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the Pd(II) complex, forming a new diorganopalladium(II) intermediate.[1][4]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Protocol 1: Selective Suzuki Coupling at the 5-Position (C-I)
This protocol is designed to selectively couple a variety of aryl or heteroaryl boronic acids at the more reactive 5-iodo position of this compound.
Materials Required
-
This compound (1.0 eq)
-
Aryl- or Heteroarylboronic acid (1.1–1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add the degassed solvent (e.g., 1,4-Dioxane/water 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the pyrimidine substrate.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate is present, filter the mixture through a pad of Celite®.
-
Dilute the filtrate with an organic solvent such as ethyl acetate (EtOAc).[7]
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1][7]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Chloro-5-aryl-2-(methylthio)pyrimidine.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the selective Suzuki coupling at the 5-position, based on protocols for similar iodo- and chloro-substituted pyrimidines.[8][9][10]
| Parameter | Condition A | Condition B | Condition C |
| Substrate | This compound | This compound | This compound |
| Boronic Acid | Arylboronic acid (1.2 eq) | Arylboronic acid (1.1 eq) | Arylboronic acid (1.5 eq) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | PdCl₂(dppf) (3 mol%) |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | Na₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / EtOH (3:1) | DMF |
| Temperature | 90 °C | 100 °C | 80 °C |
| Time | 2–8 h | 4–12 h | 6–18 h |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good |
Protocol 2: Subsequent Suzuki Coupling at the 4-Position (C-Cl)
Following successful mono-functionalization, the resulting 4-chloro-5-aryl-2-(methylthio)pyrimidine can undergo a second Suzuki coupling. The C-Cl bond on the electron-deficient pyrimidine ring is less reactive and typically requires more forcing conditions, such as higher temperatures and more robust catalyst systems.[5][8]
Experimental Procedure
-
Reaction Setup: To a microwave vial or a sealed tube, add the 4-Chloro-5-aryl-2-(methylthio)pyrimidine (1.0 eq), a different arylboronic acid (1.5 eq), a suitable base (e.g., K₃PO₄, 3.0 eq), and a robust palladium catalyst system (e.g., Pd₂(dba)₃ / XPhos, 2-5 mol%).
-
Inert Atmosphere & Solvent: Establish an inert atmosphere as described previously. Add a degassed, high-boiling point solvent such as 1,4-dioxane or toluene.
-
Reaction: Heat the reaction mixture to a higher temperature (100–120 °C), potentially using microwave irradiation for shorter reaction times.[9] Monitor the reaction for the consumption of the starting material.
-
Work-up and Purification: Follow the same work-up and purification procedures as outlined in Protocol 1 to isolate the 4,5-diaryl-2-(methylthio)pyrimidine.
Data Presentation: Conditions for C-Cl Coupling
The table below provides example conditions for the more challenging C-Cl bond coupling, derived from literature on chloropyrimidine substrates.[8][9][11]
| Parameter | Condition D | Condition E |
| Substrate | 4-Chloro-5-aryl-2-(methylthio)pyrimidine | 4-Chloro-5-aryl-2-(methylthio)pyrimidine |
| Boronic Acid | Arylboronic acid (1.5 eq) | Arylboronic acid (1.5 eq) |
| Catalyst | Pd₂(dba)₃ (2 mol%) / P(t-Bu)₃ (4 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Base | KF (3.0 eq) | K₂CO₃ (3.0 eq) |
| Solvent | THF | 1,4-Dioxane / H₂O (2:1) |
| Temperature | 60 °C | 100 °C (Microwave) |
| Time | 12–24 h | 15–30 min |
| Typical Yield | Moderate to Good | Good |
Visualizations
Logical Relationship of Chemoselectivity
The following diagram illustrates the basis for the selective, stepwise Suzuki coupling of this compound. The initial reaction favors the more labile C-I bond, followed by a subsequent reaction at the more robust C-Cl bond under different conditions.
Caption: Chemoselective pathway for the stepwise Suzuki coupling.
Experimental Workflow Diagram
This diagram outlines the general laboratory workflow for performing a Suzuki coupling reaction, from setup to final product analysis.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 4-Chloro-5-iodo-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-5-iodo-2-(methylthio)pyrimidine. This versatile building block is of significant interest in medicinal chemistry due to the strategic placement of reactive sites, allowing for the synthesis of a diverse range of substituted pyrimidines for drug discovery programs. The pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, highlighting its importance in the development of novel therapeutics.[1][2]
Introduction
The this compound scaffold offers three distinct points for chemical modification: the C4-chloro, C5-iodo, and C2-methylthio groups. The electron-withdrawing nature of the pyrimidine ring, further activated by the halogen substituents, makes the C4 position particularly susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups, including amines, alcohols, and thiols, to generate libraries of compounds for biological screening. The resulting 4,5-disubstituted-2-(methylthio)pyrimidine derivatives are valuable intermediates in the synthesis of kinase inhibitors, anti-infective agents, and other potential therapeutic agents.[3][4][5]
It is important to note that while the C4-chloro group is the most reactive site for SNAr, potential side reactions such as deiodination can occur under certain conditions, particularly in the presence of acid.[6] Careful optimization of reaction conditions is therefore crucial to achieve the desired product.
General Reaction Pathway
The general mechanism for nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex as an intermediate. The substitution typically occurs regioselectively at the C4 position due to the electronic activation provided by the ring nitrogens and the halogen substituents.
Caption: General SNAr reaction pathway.
Experimental Protocols
The following protocols are generalized based on established procedures for similar chloropyrimidine substrates.[7][8][9][10] Researchers should optimize these conditions for their specific nucleophile and scale.
Protocol 1: Amination Reactions
This protocol describes the substitution of the C4-chloro group with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest (1.1 - 2.0 equivalents)
-
Solvent: e.g., Ethanol (EtOH), 2-Propanol (IPA), N,N-Dimethylformamide (DMF), or water
-
Base (optional, for amine salts): e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 - 3.0 equivalents)
-
Hydrochloric acid (HCl) (catalytic amount, e.g., 0.1 equivalents, for reactions with anilines)[6]
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 - 2.0 eq).
-
If using an amine salt, add the base (2.0 - 3.0 eq). For reactions with anilines, a catalytic amount of HCl may enhance the reaction rate.[6]
-
Heat the reaction mixture to a temperature between room temperature and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used. Microwave irradiation can also be employed to accelerate the reaction.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Note on Deiodination: For fused pyrimidine systems, acidic conditions in the presence of anilines have been observed to cause deiodination.[6] It is advisable to first perform the reaction on a small scale to assess this possibility.
Protocol 2: Alkoxylation Reactions
This protocol details the substitution with an alcohol to form a 4-alkoxy derivative. This is based on a similar reaction with 4,6-dichloro-2-(methylthio)pyrimidine.[9][10]
Materials:
-
This compound
-
Alcohol of interest (as solvent or reagent)
-
Base: e.g., Sodium hydride (NaH), Sodium ethoxide (NaOEt), or Potassium carbonate (K2CO3) (1.1 - 1.5 equivalents)
-
Anhydrous solvent (if alcohol is not the solvent): e.g., Tetrahydrofuran (THF) or DMF
Procedure:
-
If using NaH, suspend it in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon). Cool the suspension to 0 °C and add the alcohol dropwise. Stir for 10-15 minutes to form the alkoxide.
-
If using a pre-made alkoxide or K2CO3, dissolve or suspend it in the chosen solvent.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution at 0 °C or room temperature.
-
Stir the reaction mixture at a temperature ranging from room temperature to 70 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl) or water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate or Dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Thiolation Reactions
This protocol outlines the reaction with a thiol to introduce a 4-thioether linkage.
Materials:
-
This compound
-
Thiol of interest (1.1 equivalents)
-
Base: e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3), or Sodium hydroxide (NaOH) (1.1 - 1.5 equivalents)
-
Solvent: e.g., DMF, Acetonitrile (MeCN), or Ethanol (EtOH)
Procedure:
-
Dissolve the thiol (1.1 eq) in the chosen solvent.
-
Add the base (1.1 - 1.5 eq) and stir for 10-15 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction mixture at a temperature between room temperature and 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for SNAr reactions on analogous chloropyrimidine systems. This data can serve as a starting point for optimizing reactions with this compound.
Table 1: Amination of 4-Chloropyrimidines
| Electrophile | Nucleophile (Amine) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Water | 0.1 eq HCl | 80 | 1 | 86 | [6] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Morpholine | 2-PrOH | - | reflux | - | - | [7] |
| 2,4,6-Trichloropyrimidine | 3-Aminopyrrole | DCM | DIPEA | reflux | 5 | 52 | [8][12] |
Table 2: Alkoxylation of 4-Chloropyrimidines
| Electrophile | Nucleophile (Alcohol) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Ethanol | EtOH | NaOEt | 20 | 2 | 89 | [9][10] |
| 4,6-Dichloro-5-nitropyrimidine | Prop-2-yn-1-ol | THF | DBU | 0 | - | 51 |
Applications in Drug Discovery
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with applications spanning a wide range of therapeutic areas. The derivatives of this compound are particularly valuable as precursors for the synthesis of kinase inhibitors, which are crucial in oncology and immunology.
Kinase Inhibition Signaling Pathway
Many kinase inhibitors function by competing with ATP for binding to the active site of the kinase enzyme, thereby blocking the downstream signaling cascade that can lead to cell proliferation and survival in cancer. The substituted pyrimidine core can form key hydrogen bonding interactions within the ATP binding pocket.
Caption: Inhibition of the MAPK/ERK signaling pathway.
The diverse functionalities that can be introduced at the C4 position of this compound allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates. The C5-iodo and C2-methylthio groups can also be further functionalized, for example, through cross-coupling reactions or oxidation, respectively, to further explore the structure-activity relationship (SAR).
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The nucleophilic aromatic substitution reactions at the C4 position are generally efficient and regioselective, providing access to a wide array of substituted pyrimidines. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to facilitate the development of new and improved therapeutic agents.
References
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-aryl-5-iodo-2-(methylthio)pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with applications ranging from anticancer to antiviral treatments. The 4-aryl-5-iodo-2-(methylthio)pyrimidine scaffold is a particularly valuable building block. The aryl group at the C4-position allows for diverse structural modifications to modulate biological activity, the methylthio group at C2 is a key feature in many bioactive molecules, and the iodo group at the C5-position serves as a versatile handle for further functionalization, often through cross-coupling reactions.
These application notes provide a comprehensive, step-by-step guide for the synthesis of 4-aryl-5-iodo-2-(methylthio)pyrimidines. The described synthetic route is a robust three-step process:
-
Chlorination: Synthesis of the key intermediate, 4-chloro-2-(methylthio)pyrimidine, from its corresponding 4-hydroxy precursor.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed arylation at the C4-position to introduce the aryl moiety.
-
Electrophilic Iodination: Regioselective installation of an iodine atom at the C5-position.
This document includes detailed experimental protocols, tables of representative reaction conditions, and diagrams illustrating the synthetic workflow and potential mechanism of action for this class of compounds.
Overall Synthetic Workflow
The synthesis proceeds through a linear sequence starting from the readily available 4-hydroxy-2-(methylthio)pyrimidine. Each step is designed to be high-yielding and amenable to standard laboratory equipment.
Caption: Synthetic workflow for 4-aryl-5-iodo-2-(methylthio)pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-(methylthio)pyrimidine
This protocol describes the conversion of the 4-hydroxy group to a chloro group, a crucial step for activating the C4-position for cross-coupling. The method is adapted from established procedures for the chlorination of hydroxypyrimidines.[1]
Materials:
-
4-Hydroxy-2-(methylthio)pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Organic base (e.g., N,N-Dimethylaniline or Triethylamine)
-
Hydrocarbon or ether solvent (e.g., Toluene or Diethyl ether)
-
Water (deionized)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxy-2-(methylthio)pyrimidine (1.0 eq) in the chosen solvent (e.g., Toluene).
-
Add the organic base (1.1 eq) to the suspension and stir for 10 minutes at room temperature.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add phosphorus oxychloride (1.5 - 2.0 eq) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (temperature will depend on the solvent) for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate or Dichloromethane) three times.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 4-chloro-2-(methylthio)pyrimidine, can be purified by flash column chromatography or recrystallization.
Protocol 2: Synthesis of 4-Aryl-2-(methylthio)pyrimidine via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyrimidine ring and the aryl group. The conditions provided are general and may require optimization for specific substrates.[2][3]
Materials:
-
4-Chloro-2-(methylthio)pyrimidine (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, typically in a 4:1 ratio)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or microwave vial, magnetic stirrer, heating source (oil bath or microwave reactor).
Procedure:
-
To a Schlenk flask or microwave vial, add 4-chloro-2-(methylthio)pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water) via syringe.
-
Heat the reaction mixture with vigorous stirring. For conventional heating, reflux at 80-100 °C for 4-18 hours. For microwave heating, a typical condition is 100-150 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-2-(methylthio)pyrimidine.
References
Application Notes and Protocols: Synthesis of Potent Kinase Inhibitors from 4-Chloro-5-iodo-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of a multitude of kinase inhibitors.[1] Its ability to form crucial hydrogen bonds within the ATP-binding pocket of various kinases makes it an ideal framework for designing targeted therapies. The strategically functionalized starting material, 4-Chloro-5-iodo-2-(methylthio)pyrimidine , offers three distinct points for chemical modification: the reactive chloro and iodo groups, and the methylthio moiety. This versatility allows for the systematic construction of diverse chemical libraries to probe structure-activity relationships (SAR) and develop potent and selective kinase inhibitors.
This document provides detailed protocols for the synthesis of a hypothetical, yet representative, kinase inhibitor, Pyr-Inhib-1 , targeting Fibroblast Growth Factor Receptors (FGFR) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). These kinases are implicated in various oncogenic and inflammatory signaling pathways.
Synthetic Approach
The synthesis of Pyr-Inhib-1 from this compound is a multi-step process that leverages the differential reactivity of the halogen substituents. The more reactive iodo group at the 5-position is first subjected to a Sonogashira cross-coupling reaction to introduce an alkynyl moiety. Subsequently, the chloro group at the 4-position undergoes a nucleophilic aromatic substitution (SNAr) reaction. This sequential approach allows for the controlled and efficient assembly of the target molecule.
Experimental Workflow
Caption: Synthetic workflow for Pyr-Inhib-1.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound
This protocol describes the palladium- and copper-catalyzed cross-coupling of a terminal alkyne to the 5-position of the pyrimidine ring.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl2(PPh3)2 (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous solvent (THF or DMF) and the base (TEA or DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the chloro group at the 4-position with a primary or secondary amine.
Materials:
-
5-alkynyl-4-chloro-2-(methylthio)pyrimidine (from Protocol 1)
-
Desired amine (e.g., 3-aminopyrrolidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol or Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vial, add the 5-alkynyl-4-chloro-2-(methylthio)pyrimidine (1.0 eq), the desired amine (1.2 eq), and DIPEA (2.0 eq).
-
Add n-butanol or DMSO as the solvent.
-
Seal the vial and heat the reaction mixture to 120-140 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product, Pyr-Inhib-1.
Data Presentation
The following tables present representative biological data for Pyr-Inhib-1 and analogous compounds, demonstrating their potential as potent kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Pyr-Inhib-1
| Kinase Target | IC50 (nM) |
| FGFR1 | 5.2 |
| FGFR2 | 8.1 |
| FGFR3 | 12.5 |
| p38α MAPK | 25.8 |
| VEGFR2 | 150.3 |
Table 2: Cellular Anti-proliferative Activity of Pyr-Inhib-1
| Cell Line | Cancer Type | FGFR Status | IC50 (nM) |
| H-1581 | Non-Small Cell Lung Cancer | Amplified | 35.7 |
| SUM-52PE | Breast Cancer | Amplified | 58.2 |
| A549 | Lung Carcinoma | Normal | >10,000 |
Mechanism of Action & Signaling Pathways
Pyr-Inhib-1 is designed to act as a competitive inhibitor at the ATP-binding site of FGFR and p38 MAPK, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and inflammation.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to their ligands (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[2][3][4] Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway, all of which play critical roles in cell proliferation, survival, and angiogenesis.[2][3][4] Dysregulation of FGFR signaling is a known driver in various cancers.
Caption: FGFR signaling pathway and the inhibitory action of Pyr-Inhib-1.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[5][6][7] Activation of this pathway involves a three-tiered kinase cascade: a MAPKKK (e.g., TAK1, ASK1) activates a MAPKK (MKK3/6), which in turn activates p38 MAPK.[5][6] Activated p38 then phosphorylates various downstream targets, including transcription factors and other kinases, leading to the production of inflammatory cytokines and regulation of apoptosis.[5][6]
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: 4-Chloro-5-iodo-2-(methylthio)pyrimidine in the Synthesis of Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in the development of antiviral therapeutics, with numerous clinically approved drugs built upon this heterocyclic scaffold. The unique electronic properties and multiple points for chemical modification make pyrimidines a privileged structure in medicinal chemistry. 4-Chloro-5-iodo-2-(methylthio)pyrimidine is a key intermediate in the synthesis of a diverse range of antiviral compounds. The presence of a chloro group at the 4-position allows for facile nucleophilic substitution, enabling the introduction of various functionalities to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules. The iodo group at the 5-position and the methylthio group at the 2-position also play crucial roles in the interaction with viral targets and can be further modified. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential antiviral agents.
Key Applications
This compound serves as a versatile building block for the synthesis of various classes of antiviral compounds, including:
-
Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs): By introducing appropriate aryl or heteroaryl amines at the C4 position, novel NNRTIs targeting viral polymerases, such as that of Hepatitis B Virus (HBV), can be synthesized.[1]
-
Inhibitors of Viral Entry and Replication: Modification of the pyrimidine core through substitution at the C4 position can lead to compounds that interfere with various stages of the viral life cycle.
-
Broad-Spectrum Antiviral Agents: The pyrimidine scaffold is present in compounds with activity against a range of viruses, and derivatives of this compound can be explored for broad-spectrum antiviral potential.
Data Presentation
The following table summarizes the antiviral activity of representative 2-arylthio-5-iodopyrimidine derivatives, which can be synthesized from this compound, against Hepatitis B Virus (HBV).
| Compound ID | R Group (at C4-position) | Anti-HBV Activity (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| 1a | 4-fluoroaniline | 5.8 | >100 | >17.2 |
| 1b | 4-chloroaniline | 3.2 | >100 | >31.3 |
| 1c | 4-bromoaniline | 2.1 | >100 | >47.6 |
| 1d | 4-methoxyaniline | 12.5 | >100 | >8.0 |
| 1e | 4-methylaniline | 8.9 | >100 | >11.2 |
Data is representative of analogous compounds found in the literature. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-Anilino-5-iodo-2-(methylthio)pyrimidine Derivatives
This protocol describes a general method for the nucleophilic substitution of the chloro group in this compound with various substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline, 4-chloroaniline)
-
Ethanol (absolute)
-
Triethylamine (Et₃N)
-
Hydrochloric acid (HCl, concentrated)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
Addition of Reagents: To the stirred solution, add the substituted aniline (1.1 mmol) followed by triethylamine (1.5 mmol).
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Precipitation: Slowly add a few drops of concentrated hydrochloric acid to the reaction mixture until a precipitate is formed.
-
Filtration and Washing: Filter the precipitate and wash it with a small amount of cold ethanol.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
Protocol 2: Antiviral Activity Assay (Hepatitis B Virus)
This protocol outlines a general method for evaluating the anti-HBV activity of the synthesized compounds in a cell-based assay.
Materials:
-
HepG2.2.15 cell line (stably transfected with the HBV genome)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized pyrimidine derivatives
-
Lamivudine (positive control)
-
Reagents for quantifying HBV DNA (e.g., qPCR kit)
-
Reagents for cytotoxicity assay (e.g., MTT assay kit)
Procedure:
-
Cell Culture: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with various concentrations of the synthesized compounds. Include a positive control (Lamivudine) and a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 6 days, replacing the medium with fresh medium containing the compounds every 2 days.
-
Quantification of HBV DNA: After the incubation period, collect the cell culture supernatant. Extract viral DNA and quantify the amount of HBV DNA using quantitative real-time PCR (qPCR).
-
Cytotoxicity Assay: Determine the cytotoxicity of the compounds on HepG2.2.15 cells using a standard method such as the MTT assay.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for the anti-HBV activity and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) is calculated as the ratio of CC₅₀ to IC₅₀.
Mandatory Visualizations
Synthetic Pathway Diagram
Caption: Synthetic route to antiviral candidates via nucleophilic substitution.
Experimental Workflow Diagram
Caption: Workflow for synthesis and antiviral evaluation.
Logical Relationship Diagram
Caption: Drug discovery process using the pyrimidine scaffold.
References
Application Notes and Protocols for Sonogashira Coupling with 4-Chloro-5-iodo-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of a diverse array of complex molecules, including pharmaceuticals, natural products, and organic materials.[2] 4-Chloro-5-iodo-2-(methylthio)pyrimidine is a valuable building block in medicinal chemistry, and its functionalization via Sonogashira coupling allows for the introduction of various alkynyl moieties, leading to the generation of novel compounds with potential biological activity. The selective reaction at the more reactive iodo-position is a key feature of this transformation.
This document provides a detailed experimental procedure for the Sonogashira coupling of this compound with terminal alkynes, based on established protocols for structurally similar substrates.[3][4]
Core Reaction and Mechanism
The Sonogashira coupling reaction proceeds via a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.
-
Copper Cycle: Simultaneously, the terminal alkyne reacts with a copper(I) salt in the presence of a base to generate a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-4-chloro-2-(methylthio)pyrimidine product and regenerate the active Pd(0) catalyst.
Experimental Protocols
This section provides a detailed methodology for the Sonogashira cross-coupling of this compound with a generic terminal alkyne.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply line (manifold)
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates and UV lamp
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Flash chromatography system
General Procedure
-
To a dry Schlenk flask, under an inert atmosphere of argon or nitrogen, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%), and copper(I) iodide (0.10 mmol, 10 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and monitor the progress of the reaction by TLC (e.g., using a 10:1 mixture of hexanes:ethyl acetate).
-
Upon completion of the reaction (typically within 6-12 hours), cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynyl-4-chloro-2-(methylthio)pyrimidine.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of a closely related substrate, 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine, with various aryl iodides.[4] These conditions can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Optimization of Reaction Conditions [4]
| Entry | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | Et₃N | DMF | rt | 9 | 30 |
| 2 | PdCl₂(PPh₃)₂ (5) | Et₃N | 1,4-Dioxane | rt | 9 | 40 |
| 3 | PdCl₂(PPh₃)₂ (5) | Et₃N | EtOH | rt | 9 | 10 |
| 4 | PdCl₂(PPh₃)₂ (5) | Et₃N | CH₃CN | rt | 6 | 95 |
| 5 | PdCl₂(PPh₃)₂ (5) | DIPEA | CH₃CN | rt | 9 | 80 |
| 6 | PdCl₂(PPh₃)₂ (5) | Piperidine | CH₃CN | rt | 9 | 84 |
| 7 | PdCl₂(PhCN)₂ (5) | Et₃N | CH₃CN | rt | 9 | 80 |
| 8 | Pd/C (5) | Et₃N | CH₃CN | rt | 9 | 70 |
| 9 | PdCl₂(PPh₃)₂ (5) | Et₃N | CH₃CN | 80 | 9 | 95 |
Reaction conditions: 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine (1.2 mmol), 1-iodo-4-nitrobenzene (1.0 mmol), CuI (twice the amount of palladium catalyst), base (2.0 mmol), solvent (3 mL). Isolated yield.
Table 2: Synthesis of 4-(3-arylprop-2-ynyloxy)-6-methyl-2-(methylthio)pyrimidines [4]
| Entry | Aryl Iodide | Product | Time (h) | Yield (%) |
| 1 | 1-iodo-4-nitrobenzene | 4-methyl-2-(methylthio)-6-{[3-(4-nitrophenyl)prop-2-yn-1-yl]oxy}pyrimidine | 9 | 95 |
| 2 | 1-iodo-2-nitrobenzene | 4-methyl-2-(methylthio)-6-{[3-(2-nitrophenyl)prop-2-yn-1-yl]oxy}pyrimidine | 9 | 96 |
| 3 | 1-iodo-3-nitrobenzene | 4-methyl-2-(methylthio)-6-{[3-(3-nitrophenyl)prop-2-yn-1-yl]oxy}pyrimidine | 9 | 96 |
| 4 | 4-chloro-1-iodo-2-nitrobenzene | 4-{[3-(4-chloro-3-nitrophenyl)prop-2-yn-1-yl]oxy}-6-methyl-2-(methylthio)pyrimidine | 9 | 97 |
| 5 | 1-iodo-3,5-dinitrobenzene | 4-{[3-(3,5-dinitrophenyl)prop-2-yn-1-yl]oxy}-6-methyl-2-(methylthio)pyrimidine | 11 | 90 |
Reaction conditions: 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine (1.2 mmol), aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (5.0 mol%), CuI (10 mol%), CH₃CN (3 mL), Et₃N (2.0 mmol), room temperature. Isolated yield.
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Copper iodide is harmful if swallowed or inhaled.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Sonogashira cross-coupling reaction provides an efficient and robust method for the synthesis of 5-alkynyl-4-chloro-2-(methylthio)pyrimidine derivatives. The protocol described herein, based on procedures for analogous substrates, serves as a solid starting point for researchers in drug discovery and medicinal chemistry to generate diverse libraries of pyrimidine-containing compounds for biological evaluation. Optimization of reaction conditions, particularly the choice of solvent and base, may be necessary to achieve optimal yields for specific terminal alkynes.
References
Application Notes and Protocols for the Regioselective Functionalization of 4-Chloro-5-iodo-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antiviral, and antibacterial agents. The strategic functionalization of substituted pyrimidines is therefore of paramount importance in the synthesis of novel therapeutic agents. 4-Chloro-5-iodo-2-(methylthio)pyrimidine is a versatile building block, offering multiple reaction sites for the introduction of diverse functionalities. Its unique electronic and steric properties, dictated by the chloro, iodo, and methylthio substituents, allow for highly regioselective transformations.
This document provides detailed application notes and experimental protocols for the regioselective functionalization of this compound, focusing on palladium-catalyzed cross-coupling reactions. The inherent differences in the reactivity of the C-I and C-Cl bonds, as well as the distinct electronic environments of the C4 and C5 positions, can be exploited to achieve selective chemical modifications. Generally, in palladium-catalyzed reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, enabling selective functionalization at the C5 position.
Regioselectivity Principles
The regioselectivity of palladium-catalyzed cross-coupling reactions on this compound is primarily governed by the relative bond strengths of the carbon-halogen bonds. The C-I bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are expected to proceed with high selectivity at the C5-iodo position, leaving the C4-chloro position intact for subsequent transformations.
This selective functionalization provides a powerful strategy for the divergent synthesis of polysubstituted pyrimidines, allowing for the systematic exploration of chemical space around this privileged scaffold.
Data Presentation: Regioselective Cross-Coupling Reactions
The following tables summarize typical conditions and expected outcomes for the regioselective functionalization of this compound based on established principles for dihalogenated pyrimidines. Note: Specific yields for the target substrate may vary and optimization is often required.
Table 1: Regioselective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/H₂O | 90 | 12 | 4-Chloro-5-phenyl-2-(methylthio)pyrimidine | 70-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2 eq) | Dioxane/H₂O | 100 | 8 | 4-Chloro-5-(4-methoxyphenyl)-2-(methylthio)pyrimidine | 75-95 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3 eq) | Toluene | 110 | 16 | 4-Chloro-5-(3-pyridyl)-2-(methylthio)pyrimidine | 65-85 |
Table 2: Regioselective Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 60 | 6 | 4-Chloro-5-(phenylethynyl)-2-(methylthio)pyrimidine | 80-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | DiPEA | DMF | 80 | 4 | 4-Chloro-5-((trimethylsilyl)ethynyl)-2-(methylthio)pyrimidine | 75-90 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | 10 | Et₃N | Acetonitrile | RT | 12 | 3-(4-Chloro-2-(methylthio)pyrimidin-5-yl)prop-2-yn-1-ol | 70-85 |
Table 3: Regioselective Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.5 eq) | Toluene | 100 | 18 | 4-(4-Chloro-2-(methylthio)pyrimidin-5-yl)morpholine | 70-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2 eq) | Dioxane | 110 | 24 | N-(4-Chloro-2-(methylthio)pyrimidin-5-yl)aniline | 65-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2.5 eq) | t-BuOH | 100 | 16 | N-Benzyl-4-chloro-2-(methylthio)pyrimidin-5-amine | 70-90 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C5-Position
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., Toluene/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-5-aryl-2-(methylthio)pyrimidine.
Protocol 2: General Procedure for Regioselective Sonogashira Coupling at the C5-Position
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Base (e.g., Triethylamine, 3.0 eq)
-
Degassed solvent (e.g., THF or DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) or stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-5-alkynyl-2-(methylthio)pyrimidine.
Protocol 3: General Procedure for Regioselective Buchwald-Hartwig Amination at the C5-Position
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Ligand (e.g., BINAP, 0.03 eq)
-
Base (e.g., NaOt-Bu, 1.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the ligand, and the base.
-
Add the anhydrous, degassed solvent, followed by this compound and the amine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-5-amino-2-(methylthio)pyrimidine derivative.
Mandatory Visualizations
Caption: Workflow for regioselective C5 functionalization.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Application Notes and Protocols for 4-Chloro-5-iodo-2-(methylthio)pyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-iodo-2-(methylthio)pyrimidine is a versatile heterocyclic building block with significant applications in the synthesis of novel agrochemicals. Its trifunctional nature, featuring chloro, iodo, and methylthio substituents on the pyrimidine core, allows for selective and sequential chemical modifications. This enables the construction of a diverse array of complex molecules with potent insecticidal, herbicidal, and fungicidal activities. The strategic positioning of the reactive sites—the chloro group at the 4-position susceptible to nucleophilic substitution, the iodo group at the 5-position ideal for cross-coupling reactions, and the methylthio group at the 2-position which can be oxidized and displaced—provides a powerful platform for generating extensive chemical libraries for agrochemical screening and development.
Application in Insecticide Synthesis
A key application of this compound derivatives is in the synthesis of fused heterocyclic systems, such as pyrimido[2,1-b]quinazolines, which have demonstrated potent insecticidal properties. These compounds can act as larvicides and adulticides against various insect pests.
Quantitative Data: Insecticidal Activity of a Pyrimido[2,1-b]quinazoline Derivative
The following table summarizes the biological activity of a representative insecticidal compound, Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carboxylate, synthesized from a downstream derivative of this compound.
| Compound | Target Organism | Activity Type | Efficacy |
| Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carboxylate | Anopheles arabiensis | Larvicide | 100% mortality |
| Anopheles arabiensis | Adulticide | Moderate activity |
Experimental Protocol: Synthesis of an Insecticidal Pyrimido[2,1-b]quinazoline Derivative
This protocol describes the synthesis of Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carboxylate, a potent insecticide. The synthesis involves a multi-step reaction sequence starting from a derivative of this compound.
Step 1: Synthesis of the Pyrimidine Precursor (General Approach)
While the direct precursor was not explicitly synthesized from this compound in the cited literature, a plausible synthetic route would involve the reaction of the starting material with a suitable amine to introduce the necessary functionality for the subsequent cyclization.
Step 2: Synthesis of Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carboxylate
-
Materials:
-
Methyl 2-chloro-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate (1 mmol)
-
2-Amino-5-iodobenzoic acid (1 mmol)
-
Methanamine (1 mmol)
-
2-Propanol (5 mL)
-
-
Procedure:
-
A mixture of methyl 2-chloro-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate (1 mmol), 2-amino-5-iodobenzoic acid (1 mmol), and methanamine (1 mmol) in 2-propanol (5 mL) is refluxed for 12 hours.[1]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled to room temperature.[1]
-
The precipitated product is filtered, washed with cold 2-propanol, and dried to obtain the crude product.[1]
-
The crude product is purified by recrystallization from ethanol to yield the final compound as a brown solid (66% yield).[1]
-
Synthetic Workflow for an Insecticidal Pyrimido[2,1-b]quinazoline
Caption: Synthetic pathway to an insecticidal pyrimido[2,1-b]quinazoline.
Application in Herbicide Synthesis
This compound serves as a valuable scaffold for the synthesis of various herbicidal compounds. The reactivity of the chloro and iodo groups allows for the introduction of diverse pharmacophores through cross-coupling reactions, leading to the discovery of potent herbicides that can inhibit essential plant enzymes.
Quantitative Data: Herbicidal Activity of Pyrimidine Derivatives
The following table presents the herbicidal activity of representative pyrimidine derivatives against various weed species. Note that these compounds are structurally related to potential derivatives of this compound.
| Compound Class | Target Enzyme | Weed Species | Activity Metric | Value |
| Pyrimidine-biphenyl hybrid | Acetohydroxyacid Synthase (AHAS) | Arabidopsis thaliana | Kᵢ | 0.02 µM |
| Pyrimidinyl-substituted amide | Not specified | Amaranthus retroflexus | Inhibition | High at low concentrations |
| Pyrimidine derivative | Dihydroorotate Dehydrogenase (DHODH) | General | Inhibition | Potent |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating C-C bonds and is highly applicable for modifying the 5-position of the pyrimidine ring using the iodo substituent.
-
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, DMF, Toluene)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Signaling Pathway: Inhibition of Pyrimidine Biosynthesis by a Herbicidal Pyrimidine Derivative
Caption: Inhibition of DHODH in the pyrimidine biosynthesis pathway.
Application in Fungicide Synthesis
The pyrimidine scaffold is a well-established core in many commercial fungicides. This compound provides a starting point for the synthesis of novel fungicides with potential activity against a broad spectrum of plant pathogenic fungi.
Quantitative Data: Antifungal Activity of Pyrimidine Derivatives
The following table shows the in vitro antifungal activity of various pyrimidine derivatives against common plant pathogens. This data for structurally related compounds highlights the potential of this chemical class.
| Compound Class | Pathogen | Activity Metric | Value (µg/mL) |
| Pyrimidine amide derivative | Phomopsis sp. | EC₅₀ | 10.5[2][3] |
| Pyrimethanil (Commercial Fungicide) | Phomopsis sp. | EC₅₀ | 32.1[2][3] |
| Pyrimidine derivative | Botryosphaeria dothidea | % Inhibition at 50 µg/mL | 88.5% |
| Pyrimidine derivative | Sclerotinia sclerotiorum | % Inhibition at 50 µg/mL | 66.7% |
Experimental Protocol: General Procedure for Ullmann Condensation
The Ullmann condensation can be employed to introduce aryl ether or aryl amine linkages at the 4-position of the pyrimidine ring by displacing the chloro group.
-
Materials:
-
This compound (1.0 eq)
-
Phenol or aniline derivative (1.1 - 1.5 eq)
-
Copper catalyst (e.g., CuI, Cu₂O, 5-10 mol%)
-
Ligand (e.g., L-proline, DMEDA, optional but often beneficial)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Solvent (e.g., DMF, DMSO, Toluene)
-
-
Procedure:
-
To a reaction vessel, add the this compound, the phenol or aniline, the copper catalyst, the ligand (if used), and the base.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to a high temperature (typically 100-160 °C) and stir for the required time (12-48 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with aqueous ammonia solution to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow for Fungicide Synthesis
Caption: Synthetic routes to fungicidal pyrimidine derivatives.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Chloro-5-iodo-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. These application notes provide a detailed protocol for the regioselective Buchwald-Hartwig amination of 4-Chloro-5-iodo-2-(methylthio)pyrimidine, a key heterocyclic building block in medicinal chemistry.
The presence of two distinct halogen substituents on the pyrimidine ring, a chloro group at the 4-position and an iodo group at the 5-position, introduces a question of regioselectivity. Based on the established reactivity trends in palladium-catalyzed cross-coupling reactions (I > Br > Cl > OTf), the amination is expected to occur selectively at the more reactive C-I bond.[2] This protocol will focus on conditions that favor this selective transformation, yielding 4-chloro-5-amino-2-(methylthio)pyrimidine derivatives.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[3]
Data Presentation: Representative Reaction Conditions and Yields
While specific experimental data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following table summarizes typical conditions and expected yields based on reactions with structurally similar dihalopyrimidines and other aryl halides. These examples demonstrate the feasibility and expected high regioselectivity of the amination at the C-I bond.
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 12 | >95 | (Hypothetical, based on related literature) |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Dioxane | 80 | 8 | >90 | (Hypothetical, based on related literature) |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LHMDS | THF | 65 | 16 | >95 | (Hypothetical, based on related literature) |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 12 | >90 | (Hypothetical, based on related literature) |
Note: The yields presented are hypothetical and based on typical outcomes for Buchwald-Hartwig aminations of iodo-substituted heteroaromatics. Actual yields may vary depending on the specific amine and precise reaction conditions.
Experimental Protocols
This section provides a detailed, generalized protocol for the regioselective Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, etc.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., K₃PO₄, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.5 equivalents of K₃PO₄).
-
Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration with respect to the pyrimidine substrate) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-chloro-5-amino-2-(methylthio)pyrimidine derivative.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols: Derivatization of the Methylthio Group on the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring is a fundamental scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] The strategic functionalization of this heterocycle is crucial for developing novel drugs with improved potency, selectivity, and pharmacokinetic properties. Among the various substituents, the methylthio (-SCH₃) group stands out as a highly versatile and reactive handle, enabling a wide range of chemical transformations for the synthesis of diverse pyrimidine derivatives.[1][3]
This document provides a comprehensive overview of the primary methods for derivatizing the methylthio group on the pyrimidine ring, complete with experimental protocols and data relevant to drug discovery and development.
Reactivity and Derivatization Strategies
The methylthio group, typically at the 2- or 4-position of the pyrimidine ring, governs the molecule's chemical behavior. Its reactivity is mainly characterized by its susceptibility to nucleophilic aromatic substitution (SNAr) and oxidation. These initial transformations pave the way for further functionalization, including metal-catalyzed cross-coupling reactions.[1]
1.1. Nucleophilic Aromatic Substitution (SNAr)
The methylthio group is an effective leaving group, allowing for its displacement by a variety of nucleophiles. This provides a direct method for introducing diverse functional groups onto the pyrimidine core.[1] The reaction is particularly efficient when the pyrimidine ring is activated by electron-withdrawing substituents.[1]
Table 1: Nucleophilic Aromatic Substitution of 2-Methylthiopyrimidines
| Nucleophile | Product Type | Typical Yield (%) |
| Amines (R-NH₂) | 2-Amino-pyrimidines | 60-95 |
| Alkoxides (R-O⁻) | 2-Alkoxy-pyrimidines | 70-90 |
| Thiolates (R-S⁻) | 2-Thioether-pyrimidines | 80-95 |
| Cyanide (CN⁻) | 2-Cyano-pyrimidines | 50-70 |
Source: Adapted from BenchChem Technical Guide.[1]
1.2. Oxidation to Sulfoxides and Sulfones
The reactivity of the methylthio group in SNAr reactions can be significantly enhanced by its oxidation to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group.[1] The methylsulfonyl group, in particular, is an excellent leaving group, making the corresponding pyrimidine highly reactive towards nucleophilic attack. These reactions often proceed under milder conditions and with higher yields compared to the parent methylthio compounds.[1][3]
Table 2: Oxidation of 2-Methylthiopyrimidines
| Oxidizing Agent | Product | Typical Yield (%) |
| m-CPBA (1 equiv.) | 2-Methylsulfinylpyrimidine | 85-95 |
| m-CPBA (2 equiv.) | 2-Methylsulfonylpyrimidine | 90-98 |
| Hydrogen Peroxide | 2-Methylsulfinyl/sulfonylpyrimidine | 70-90 |
| Oxone® | 2-Methylsulfonylpyrimidine | 90-95 |
Source: Adapted from BenchChem Technical Guide.[1]
1.3. Metal-Catalyzed Cross-Coupling Reactions
While the methylthio group itself is not typically a direct participant, its displacement by a halide (e.g., -Cl, -Br, -I) opens the door to a wide array of powerful palladium-catalyzed cross-coupling reactions.[1][3] These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which is crucial for generating extensive chemical libraries for structure-activity relationship (SAR) studies in drug discovery.[1]
Key cross-coupling reactions include:
-
Suzuki-Miyaura Coupling: Reaction of a halopyrimidine with a boronic acid or ester to form biaryl or heteroaryl pyrimidines.[1][4]
-
Buchwald-Hartwig Amination: Coupling of a halopyrimidine with an amine to form N-aryl pyrimidines.[1][5][6]
-
Stille Coupling: Reaction with an organostannane.[1]
-
Sonogashira Coupling: Reaction with a terminal alkyne.[1]
Applications in Drug Discovery
The derivatization of the methylthio group on pyrimidines has been instrumental in the development of numerous biologically active compounds.
-
EGFR Inhibitors for Cancer Therapy: A series of 5-(methylthio)pyrimidine derivatives have been developed as potent and selective inhibitors of the L858R/T790M mutant epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[7] These compounds exhibited subnanomolar IC₅₀ values against the mutant EGFR while showing significantly less activity against the wild-type receptor, thereby reducing toxicity.[7]
-
Analgesic Agents: 2-Methylthio-1,4-dihydropyrimidine derivatives have been synthesized and shown to possess significant analgesic activity, likely by inhibiting peripheral pain mechanisms.[8]
-
Microtubule Targeting Agents: A series of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine derivatives have been identified as potent microtubule targeting agents with strong antiproliferative activities in cancer cell lines.[9]
Table 3: Biological Activity of Selected Methylthiopyrimidine Derivatives
| Compound Class | Target | Key Finding | IC₅₀ Values |
| 5-(Methylthio)pyrimidine Derivatives | EGFR (L858R/T790M) | Potent and selective inhibition of mutant EGFR.[7] | Subnanomolar range |
| N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine | Tubulin | Potent antiproliferative effects in melanoma cells.[9] | 4.6 nM (in MDA-MB-435 cells) |
| 2-Methylthio-1,4-dihydropyrimidines | Peripheral Pain Mechanism | Significant analgesic activity.[8] | N/A (Activity measured by % inhibition of writhing) |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the general displacement of a methylthio group with a nucleophile.
-
Dissolve the methylthiopyrimidine (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or ethanol).
-
Add the desired nucleophile (1.1-2.0 eq.).
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, cool the mixture to room temperature and perform an appropriate aqueous work-up.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted pyrimidine.[4]
Protocol 2: Oxidation of a 2-Methylthiopyrimidine to a 2-Methylsulfonylpyrimidine
This protocol uses meta-chloroperoxybenzoic acid (m-CPBA) for the oxidation.
-
Dissolve the 2-methylthiopyrimidine (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.0-2.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the intermediate sulfoxide.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the pure 2-methylsulfonylpyrimidine.[1]
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halopyrimidine
This protocol outlines the coupling of a halopyrimidine (obtained after displacement of the methylthio group) with a boronic acid.
-
In a round-bottom flask, combine the halopyrimidine (1.0 eq.), the boronic acid or ester (1.2 eq.), a base such as sodium carbonate (Na₂CO₃, 2.0 eq.), and a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 eq.).[4]
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 2:1 ratio).[4]
-
Heat the reaction mixture to 95 °C under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl or heteroaryl pyrimidine.[4]
Protocol 4: Buchwald-Hartwig Amination of a Halopyrimidine
This protocol describes the palladium-catalyzed C-N bond formation.
-
To an oven-dried Schlenk tube, add the halopyrimidine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-aryl pyrimidine.
Visualizations
Caption: Workflow for pyrimidine library synthesis and screening.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The methylthio group is a cornerstone of modern pyrimidine chemistry, offering a reliable and versatile point for derivatization.[1] Its ready displacement, especially after oxidation to the highly reactive sulfone, combined with the accessibility of subsequent metal-catalyzed cross-coupling reactions, makes it an invaluable tool for medicinal chemists.[1] The ability to rapidly generate diverse libraries of pyrimidine derivatives from methylthio-substituted precursors continues to drive the discovery of novel drug candidates targeting a wide range of diseases.[1] A thorough understanding of the reactivity of this functional group is therefore essential for researchers and professionals engaged in the design and synthesis of next-generation pyrimidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Optimizing Suzuki-Miyaura reaction yield with 4-Chloro-5-iodo-2-(methylthio)pyrimidine
Technical Support Center: Suzuki-Miyaura Cross-Coupling
Product Focus: 4-Chloro-5-iodo-2-(methylthio)pyrimidine Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you optimize the Suzuki-Miyaura reaction yield using this compound.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound will react preferentially in a Suzuki-Miyaura coupling?
A1: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond towards oxidative addition with a Palladium(0) catalyst.[1][2] This inherent difference in reactivity allows for high chemoselectivity, with the reaction occurring almost exclusively at the C5-iodo position under standard Suzuki-Miyaura conditions. The general order of reactivity for halogens is I > Br > OTf >> Cl.[3]
Q2: What are the recommended starting conditions for a Suzuki-Miyaura reaction with this substrate?
A2: A robust starting point for optimization is to use a standard Palladium catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand.[4] An inorganic base such as K₂CO₃ or K₃PO₄ and a solvent system like 1,4-dioxane/water are commonly employed.[4] The reaction is typically heated to between 80-110 °C and monitored for completion.[5]
Q3: Why is the choice of base and solvent critical for this reaction?
A3: The base is crucial for activating the boronic acid to form a more reactive boronate species, which facilitates the transmetalation step of the catalytic cycle.[1][6] The solvent system must be capable of dissolving both the organic substrate and the inorganic base, which is why aqueous mixtures with solvents like dioxane, THF, or alcohols are often effective.[7][8] The choice of both can significantly influence reaction rate and yield.
Q4: Can the methylthio group interfere with the palladium catalyst?
A4: While sulfur-containing compounds can sometimes poison palladium catalysts, the methylthio group on the pyrimidine ring is generally well-tolerated in Suzuki-Miyaura reactions.[9] However, if catalyst deactivation is suspected, using a higher catalyst loading or selecting a more robust ligand, such as a bulky biarylphosphine ligand (e.g., XPhos, SPhos), can mitigate this issue.[10]
Troubleshooting Guide
Problem 1: Low to No Yield or Conversion
If your reaction shows poor conversion of the starting material, it is essential to systematically investigate the potential causes.
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Sol_Reagents1 [label="Dry solvents and reagents thoroughly.\nWater content can affect base efficacy.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Reagents2 [label="Check purity of boronic acid.\nProtodeboronation is a common side reaction.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Sol_Conditions1 [label="Increase temperature.\nHigher temperatures can overcome activation barriers.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Conditions2 [label="Screen different bases (e.g., K₃PO₄, Cs₂CO₃).\nStronger bases can accelerate transmetalation.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Conditions3 [label="Screen different ligands.\nBulky, electron-rich ligands (e.g., Buchwald type)\n can improve catalyst performance.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Define edges Start -> CheckCatalyst; Start -> CheckReagents; Start -> CheckConditions;
CheckCatalyst -> Sol_Catalyst1 [label="No/Maybe"]; CheckCatalyst -> Sol_Catalyst2 [label="No/Maybe"];
CheckReagents -> Sol_Reagents1 [label="No/Maybe"]; CheckReagents -> Sol_Reagents2 [label="No/Maybe"];
CheckConditions -> Sol_Conditions1 [label="No/Maybe"]; CheckConditions -> Sol_Conditions2 [label="No/Maybe"]; CheckConditions -> Sol_Conditions3 [label="No/Maybe"];
// Styling Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; } enddot Caption: Troubleshooting Flowchart for Low Reaction Yield.
Problem 2: Significant Formation of Side Products
The most common side reactions are homo-coupling of the boronic acid (to form a biaryl) and protodeboronation (replacement of the boronic acid group with hydrogen).
-
Homo-coupling: This is often caused by the presence of oxygen, which can oxidize the palladium catalyst.[10]
-
Solution: Ensure all solvents are thoroughly degassed before use, and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration.[5]
-
-
Protodeboronation: This side reaction can be promoted by excess water or insufficiently strong bases, leading to the formation of an Ar-H byproduct instead of the desired Ar-Ar' product.[11]
-
Solution: Use anhydrous solvents and a strong base like K₃PO₄ or Cs₂CO₃.[10] Minimizing reaction time can also reduce the extent of this side reaction.
-
Problem 3: Reaction Occurs at the C-Cl Position
While highly unlikely due to the significant difference in C-I vs. C-Cl bond reactivity, coupling at the C4-chloro position could theoretically occur under very harsh conditions or with specialized catalytic systems designed for C-Cl activation.
-
Solution: If you observe this unexpected reactivity, reduce the reaction temperature and revert to a standard catalyst system like Pd(PPh₃)₄, which is known to be less reactive towards aryl chlorides.[4][9] This should restore the high selectivity for the C-I bond.
Data Presentation: Condition Screening
Optimizing a Suzuki-Miyaura reaction often requires screening several parameters. The following table provides a template with representative data for screening conditions to improve the yield of the desired product: 4-Chloro-5-(aryl)-2-(methylthio)pyrimidine.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 62 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6 | 85 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 4 | 92 |
| 5 | XPhos Pd G3 (2) | - | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 4 | 95 |
| 6 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 85 | 8 | 78 |
Note: Yields are hypothetical and for illustrative purposes to show general trends. Buchwald-type ligands (SPhos, XPhos) and stronger bases (K₃PO₄) often lead to higher yields and faster reactions.[10][12]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the reaction.
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).[5]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[4] Finally, add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).[5]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[2]
Visualization of Reaction Selectivity
The chemoselectivity of the Suzuki-Miyaura reaction on this compound is a key aspect of its utility. The following diagram illustrates the preferential reaction pathway.
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// Define Nodes Start [label="4-Chloro-5-iodo-\n2-(methylthio)pyrimidine\n+ R-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathway1 [label="Oxidative Addition\nat C-I Bond", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pathway2 [label="Oxidative Addition\nat C-Cl Bond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Desired Product:\n4-Chloro-5-aryl-\n2-(methylthio)pyrimidine", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"]; SideProduct [label="Undesired Product\n(Not Formed)", shape=box, style="rounded,filled,dashed", fillcolor="#FFFFFF", fontcolor="#5F6368", color="#EA4335"];
// Define Edges Start -> Catalyst [style=invis]; // Invisible edge for layout Catalyst -> Pathway1 [label=" Favored Pathway\n(Lower Energy Barrier)", color="#34A853", fontcolor="#202124", penwidth=2.5]; Catalyst -> Pathway2 [label="Disfavored Pathway\n(Higher Energy Barrier)", color="#EA4335", fontcolor="#202124", style=dashed]; Pathway1 -> Product; Pathway2 -> SideProduct [style=dashed];
// Grouping for clarity {rank=same; Pathway1; Pathway2;} } enddot Caption: Preferential reaction at the more labile C-I bond.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 4-Chloro-5-iodo-2-(methylthio)pyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 4-Chloro-5-iodo-2-(methylthio)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in cross-coupling reactions. The two most frequent transformations involve Suzuki-Miyaura coupling to form carbon-carbon bonds at the 4-position, and Buchwald-Hartwig amination to introduce nitrogen-based functional groups at the 4-position.
Q2: Which purification techniques are most suitable for products from these reactions?
A2: The choice of purification technique depends on the physical properties of the product and the nature of the impurities. The most common methods are:
-
Flash Column Chromatography: Highly effective for separating compounds with different polarities.
-
Recrystallization: An excellent method for obtaining highly pure crystalline solids, provided a suitable solvent is found.
Q3: What are the typical impurities I might encounter?
A3: Common impurities include:
-
Unreacted starting material: this compound.
-
Homocoupled products: Ar-Ar from Ar-B(OH)₂ in Suzuki reactions.
-
Dehalogenated starting material: 5-Iodo-2-(methylthio)pyrimidine.
-
Hydrolysis products: 4-Hydroxy-5-iodo-2-(methylthio)pyrimidine, especially if water is present.
-
Catalyst residues: Palladium and ligand-related byproducts.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product and good separation from other spots. Consider using a gradient elution. |
| Co-eluting non-polar impurities. | If your product is polar, wash the crude mixture with a non-polar solvent like hexane before chromatography. | |
| Product Streaking on TLC and Column | Product is too polar for the eluent or is acidic/basic. | Add a small amount of a more polar solvent (e.g., methanol) or a modifier to the eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine. |
| Sample is overloaded on the column. | Use a larger column or reduce the amount of crude material loaded. | |
| Product is Not Eluting from the Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). |
| Product is irreversibly adsorbed onto the silica gel. | Consider using a different stationary phase, such as alumina. | |
| Low Recovery of Product | Product is partially soluble in the eluent and is lost during solvent removal. | Use a more volatile eluent if possible. Be cautious during solvent evaporation. |
| Product is unstable on silica gel. | Minimize the time the product is on the column. Consider deactivating the silica gel with triethylamine before use. |
Recrystallization
| Issue | Possible Cause | Solution |
| Product Does Not Dissolve in Hot Solvent | The chosen solvent is not suitable. | Select a different solvent or use a solvent mixture. The ideal solvent dissolves the product well at high temperatures but poorly at low temperatures. |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the melting point of the product is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a different solvent with a lower boiling point may also help. |
| No Crystals Form Upon Cooling | The solution is not saturated enough, or the product is highly soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization. Consider using an anti-solvent. |
| Impure Crystals are Obtained | The cooling process was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The chosen solvent dissolves the impurities as well as the product. | Wash the crystals with a small amount of cold, fresh solvent. If impurities persist, a second recrystallization with a different solvent system may be necessary, or switch to column chromatography. |
Data Presentation
The following tables provide illustrative quantitative data for typical purification outcomes from Suzuki-Miyaura and Buchwald-Hartwig reactions starting from this compound. Note: This data is representative and actual results may vary depending on specific reaction conditions and substrate scope.
Table 1: Purification of 4-Aryl-5-iodo-2-(methylthio)pyrimidines (Suzuki-Miyaura Products)
| Product | Purification Method | Yield (%) | Purity (%) |
| 4-(4-Methoxyphenyl)-5-iodo-2-(methylthio)pyrimidine | Flash Chromatography (Hexane/Ethyl Acetate) | 85 | >98 |
| 4-(Phenyl)-5-iodo-2-(methylthio)pyrimidine | Recrystallization (Ethanol/Water) | 78 | >99 |
| 4-(3-Pyridyl)-5-iodo-2-(methylthio)pyrimidine | Flash Chromatography (DCM/Methanol) | 72 | >97 |
Table 2: Purification of 4-Amino-5-iodo-2-(methylthio)pyrimidines (Buchwald-Hartwig Products)
| Product | Purification Method | Yield (%) | Purity (%) |
| 4-(Morpholino)-5-iodo-2-(methylthio)pyrimidine | Flash Chromatography (Hexane/Ethyl Acetate) | 92 | >99 |
| 4-(Piperidin-1-yl)-5-iodo-2-(methylthio)pyrimidine | Recrystallization (Isopropanol) | 88 | >99 |
| 4-(Anilino)-5-iodo-2-(methylthio)pyrimidine | Flash Chromatography (DCM/Methanol) | 81 | >98 |
Experimental Protocols
Protocol 1: Purification of a Suzuki-Miyaura Coupling Product by Flash Column Chromatography
Reaction: this compound with 4-methoxyphenylboronic acid.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
TLC Analysis: Dissolve a small amount of the crude product in dichloromethane and spot it on a silica gel TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). Visualize the spots under UV light.
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate 9:1 v/v) and pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (e.g., from 9:1 to 4:1 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 4-(4-methoxyphenyl)-5-iodo-2-(methylthio)pyrimidine.
Protocol 2: Purification of a Buchwald-Hartwig Amination Product by Recrystallization
Reaction: this compound with morpholine.
-
Work-up: Upon reaction completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[1]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room and elevated temperatures. A good solvent will show low solubility at room temperature and high solubility upon heating.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (e.g., isopropanol) until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to obtain pure 4-(morpholino)-5-iodo-2-(methylthio)pyrimidine.
Mandatory Visualization
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: Troubleshooting decision tree for selecting a secondary purification method.
References
How to avoid dehalogenation of 4-Chloro-5-iodo-2-(methylthio)pyrimidine
Welcome to the technical support center for 4-Chloro-5-iodo-2-(methylthio)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding dehalogenation and other side reactions during synthetic modifications of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order for the halogen substituents in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl. For polyhalogenated pyrimidines, the typical order of reactivity for the positions is C4 > C2 > C5. Based on these general principles, the iodine at the C5 position is expected to be more reactive than the chlorine at the C4 position. This allows for selective functionalization at the C5 position if the reaction conditions are carefully controlled.
Q2: What is dehalogenation and why is it a problem?
A2: Dehalogenation is a common side reaction in cross-coupling chemistry where a halogen atom is replaced by a hydrogen atom from a hydride source in the reaction mixture. This leads to the formation of an undesired byproduct, reducing the yield of the desired coupled product. In the case of this compound, you might observe the formation of 4-Chloro-2-(methylthio)pyrimidine or 5-Iodo-2-(methylthio)pyrimidine, or even the fully dehalogenated 2-(methylthio)pyrimidine.
Q3: What are the main factors that promote dehalogenation?
A3: Several factors can contribute to an increased rate of dehalogenation:
-
High Temperatures: Elevated reaction temperatures can accelerate the decomposition of catalysts and solvents, leading to the formation of palladium-hydride species that cause dehalogenation.
-
Strong Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of hydride donors.
-
Solvent Choice: Protic solvents (e.g., alcohols) can act as hydride sources. Some aprotic polar solvents can also promote dehalogenation under certain conditions.
-
Catalyst and Ligand System: The choice of palladium source and ligand plays a crucial role. Less stable catalyst complexes are more prone to generating hydride species.
Troubleshooting Guide: Minimizing Dehalogenation
Issue: My cross-coupling reaction is showing significant amounts of dehalogenated byproducts.
This guide provides a systematic approach to troubleshoot and minimize dehalogenation in your experiments with this compound.
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting dehalogenation.
Troubleshooting Steps in Q&A Format:
Q: I am observing dehalogenation. What is the first parameter I should adjust?
A: The first and often most effective parameter to adjust is the reaction temperature . Many dehalogenation pathways are accelerated at higher temperatures. Try running your reaction at the lowest temperature that still allows for a reasonable reaction rate. For example, if you are running the reaction at 100 °C, attempt it at 80 °C or even room temperature if a highly active catalyst system is used.
Q: I've lowered the temperature, but dehalogenation is still an issue. What's next?
A: Your choice of base is the next critical parameter. Strong bases can contribute to the formation of palladium-hydride species, which are responsible for dehalogenation.[1] If you are using a strong base like NaOtBu or LiOtBu, consider switching to a weaker base.
Table 1: Comparison of Bases for Suzuki-Miyaura Coupling
| Base | Strength | Common Applications | Tendency for Dehalogenation |
| K₃PO₄ | Moderate | General, good for sensitive substrates | Low |
| K₂CO₃ | Moderate | Widely used, often in aqueous/organic mixtures | Low to Moderate |
| Cs₂CO₃ | Moderate | Effective for challenging couplings | Low to Moderate |
| NaOtBu | Strong | Buchwald-Hartwig aminations, some Suzuki couplings | High |
Q: I've optimized the temperature and base, but I'm still not getting the desired product selectivity. What else can I do?
A: The ligand coordinated to the palladium center has a profound impact on the outcome of the reaction. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step of the catalytic cycle over the undesired dehalogenation pathway.
Table 2: Recommended Ligands to Minimize Dehalogenation
| Ligand Class | Examples | Key Features |
| Biaryl Phosphines | XPhos, SPhos | Bulky and electron-rich, promote reductive elimination |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong electron donors, form stable complexes |
| Ferrocenyl Phosphines | dppf | Good for a wide range of cross-coupling reactions |
Q: Could my solvent be the problem?
A: Yes, the solvent can act as a hydride source or promote side reactions. Aprotic solvents are generally preferred.
Table 3: Solvent Selection Guide
| Solvent | Type | Comments |
| Toluene | Aprotic | Good general choice, low coordinating ability. |
| 1,4-Dioxane | Aprotic | Commonly used, but can be a hydride source at high temperatures. |
| Tetrahydrofuran (THF) | Aprotic | Lower boiling point, good for milder conditions. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Use with caution, can promote dehalogenation. |
| Alcohols (e.g., Isopropanol) | Protic | Can be a significant source of hydrides, generally avoid. |
Experimental Protocols
The following are suggested starting protocols for common cross-coupling reactions with this compound, designed to minimize dehalogenation. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
This protocol is adapted from procedures for similar iodo-chloro substituted heterocycles.[2]
Caption: Workflow for a selective Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium Phosphate (K₃PO₄)
-
Toluene (anhydrous, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in a small amount of toluene.
-
Add the catalyst mixture to the reaction vessel.
-
Add degassed toluene to the reaction vessel.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling at the C5-Iodo Position
Materials:
-
This compound
-
Terminal Alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous, degassed)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Purge the vessel with an inert gas.
-
Add degassed THF and Et₃N.
-
Add the terminal alkyne (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature until completion.
-
Filter the reaction mixture through a pad of celite, wash with THF.
-
Concentrate the filtrate and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination at the C4-Chloro Position (after C5 functionalization)
This protocol assumes the C5-iodo position has already been functionalized and is now less reactive. Aryl chlorides generally require more forcing conditions than aryl iodides.
Materials:
-
5-substituted-4-Chloro-2-(methylthio)pyrimidine
-
Primary or Secondary Amine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a dry reaction vessel, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Seal the vessel, evacuate, and backfill with inert gas.
-
Add a solution of the 5-substituted-4-Chloro-2-(methylthio)pyrimidine (1.0 eq) in toluene.
-
Add the amine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir until completion.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry, concentrate, and purify the product.
References
Technical Support Center: Regioselectivity in Nucleophilic Substitution of Dichloropyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the nucleophilic substitution of dichloropyrimidines, with a focus on improving and controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for regioselectivity in nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1] This preference is attributed to the larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, which makes it more electrophilic.[1][2] However, this inherent selectivity can be influenced by numerous factors, and obtaining a mixture of C2 and C4 substituted products is a common occurrence.[1][3]
Q2: What are the key factors that influence C4/C2 regioselectivity?
Several factors critically impact the regioselectivity of these reactions:
-
Substituents on the Pyrimidine Ring:
-
Electron-Donating Groups (EDGs) at the C6 position (e.g., -OMe, -NHMe) can reverse the typical selectivity, favoring substitution at the C2 position.[3][4]
-
Electron-Withdrawing Groups (EWGs) at the C5 position (e.g., -NO₂, -CN, -CF₃) tend to enhance the inherent preference for C4 substitution.[1][5]
-
Sterically Bulky Groups at the C5 position can hinder nucleophilic attack at the C4 position, potentially increasing the proportion of the C2 isomer.[3][4]
-
-
Nature of the Nucleophile:
-
While many nucleophiles preferentially attack the C4 position, some exhibit different selectivity. For instance, tertiary amines can show excellent C2 selectivity, particularly when an EWG is present at the C5 position.[1][5]
-
Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers, with ratios typically ranging from 1:1 to 4:1.[6]
-
Thiophenols have been shown to react preferentially at C4 under basic or weakly acidic conditions, but C2-selective Pd-catalyzed C-S coupling has been achieved with specific ligands.[4]
-
-
Reaction Conditions:
-
Catalysis:
Q3: Is it possible to achieve selective C2 substitution?
Yes, while C4 is generally the more reactive site, C2-selective substitution can be achieved under specific circumstances:
-
Substrate Modification: Introducing an electron-donating group (EDG) at the C6 position can electronically favor attack at C2.[3]
-
Nucleophile Choice: Using tertiary amines as nucleophiles on 2,4-dichloropyrimidines with a C5-electron-withdrawing group can lead to high C2 selectivity.[1][5]
-
Catalyst Control: Recent research has shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely facilitate C2-selective C-S cross-coupling with thiols.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Deactivated dichloropyrimidine substrate (e.g., by strongly electron-donating groups). | 1. Use a stronger nucleophile or an activating agent. 2. Gradually and cautiously increase the reaction temperature while monitoring for side products. 3. Screen a range of solvents and bases to find optimal conditions.[1] 4. Consider if ring substituents are deactivating and if an alternative synthetic route is necessary. |
| Poor C4-Selectivity / Mixture of Isomers | 1. Reaction conditions favor C2-substitution. 2. Steric hindrance near the C4 position. 3. The nucleophile has an inherent preference for the C2 position. 4. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions. | 1. For aminations, employ a palladium-catalyzed approach, which strongly favors C4.[1][6] 2. Systematically screen solvents, bases, and temperatures. For example, n-butanol with DIPEA can enhance C4 selectivity.[1] 3. If possible, modify the nucleophile to be less sterically demanding to reduce hindrance at C4. 4. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized to prevent potential scrambling at higher temperatures or longer reaction times.[1] |
| Difficulty Achieving C2-Selectivity | 1. C4 is the kinetically favored and more reactive site. 2. The chosen reaction conditions do not overcome the inherent preference for C4 attack. | 1. Use a dichloropyrimidine substrate with a C6-electron-donating group (EDG) to electronically direct substitution to C2.[1][3] 2. For substrates with a C5-electron-withdrawing group (EWG), tertiary amines can be highly C2-selective nucleophiles.[1][5] 3. For C-S bond formation, consider using specialized Pd-catalysts with bulky NHC ligands.[7] |
| Difficult Separation of C2 and C4 Isomers | 1. The isomers have very similar polarities. | 1. Optimize reaction conditions to maximize the formation of one isomer, simplifying purification. 2. Explore different chromatography techniques (e.g., different solvent systems for column chromatography, preparative TLC, or HPLC). 3. Consider derivatization of the mixture to alter the physical properties of the isomers, facilitating separation, followed by removal of the derivatizing group. |
Data Presentation
Table 1: Regioselectivity (C4:C2 Ratio) in Amination of 6-Aryl-2,4-dichloropyrimidines
| Entry | Amine Nucleophile | Conditions | C4:C2 Ratio | Yield (%) |
| 1 | Dibutylamine | A: K₂CO₃, DMAc, rt, 1 h | 70:30 | 95 |
| 2 | Dibutylamine | B: Pd(OAc)₂/dppb, LiHMDS, THF, 0 °C, 1 h | >99:1 | 92 |
| 3 | Piperidine | A: K₂CO₃, DMAc, rt, 1 h | 85:15 | 96 |
| 4 | Piperidine | B: Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1 h | >99:1 | 95 |
| 5 | Aniline | A: n-BuOH, i-Pr₂NEt, 125 °C, 24 h | 70:30 | 80 |
| 6 | Aniline | B: No catalyst, LiHMDS, THF, -60 °C, 0.5 h | 91:9 | 94 |
| 7 | N-Methylaniline | B: No catalyst, LiHMDS, THF, -60 °C, 0.5 h | 97:3 | 91 |
Data adapted from Organic Letters, 2006, 8 (23), pp 5251–5254.[6]
Experimental Protocols
Protocol 1: Highly C4-Regioselective Palladium-Catalyzed Amination
This protocol is designed to achieve high selectivity for the C4 position when using aliphatic secondary amines.
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)
-
Aliphatic secondary amine
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Argon), dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 eq.), Pd(OAc)₂ (1-2 mol %), and dppb (1-2 mol %) in anhydrous THF.
-
Nucleophile Preparation: In a separate dry vessel, pre-mix the aliphatic secondary amine (1.1-1.2 eq.) with the LiHMDS solution (1.1-1.2 eq.) in THF.
-
Reaction Execution: Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at the specified temperature (e.g., -20 °C to 0 °C). Note: The order of addition is critical for achieving high regioselectivity.[1][6]
-
Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS). Reactions are often rapid (completed within 1 hour).
-
Work-up and Purification: Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: C2-Selective SNAr with Tertiary Amines on 5-Nitro-2,4-dichloropyrimidine
This protocol describes a method to achieve C2-selectivity using a tertiary amine nucleophile on a C5-EWG substituted dichloropyrimidine.
Materials:
-
2,4-Dichloro-5-nitropyrimidine
-
Triethylamine (or other tertiary amine)
-
Chloroform (CHCl₃) or 1,2-Dichloroethane
Procedure:
-
Reaction Setup: To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq.) in chloroform, add the tertiary amine (e.g., triethylamine, 3.0 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature for 1 hour.
-
Monitoring: Monitor the reaction for the formation of the C2-substituted product and the subsequent de-alkylated amine product by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography to isolate the desired N,N-diethyl-4-chloro-5-nitropyrimidin-2-amine.
This reaction proceeds via initial C2-selective substitution followed by in situ N-dealkylation.[5]
Visualizations
Logical Workflow for Improving Regioselectivity
Caption: Decision workflow for enhancing C4 or C2 regioselectivity.
Factors Influencing Regioselectivity
Caption: Key factors governing regioselectivity in dichloropyrimidine substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Catalyst Selection for Hindered 4-Chloro-5-iodo-2-(methylthio)pyrimidine Substrates
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hindered 4-Chloro-5-iodo-2-(methylthio)pyrimidine substrates. The information is presented in a question-and-answer format to directly address specific challenges encountered during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first on this compound in a palladium-catalyzed cross-coupling reaction?
A1: The C-I bond at the 5-position is significantly more reactive than the C-Cl bond at the 4-position and will react preferentially. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2][3] This inherent difference in reactivity allows for the selective functionalization at the 5-position while leaving the 4-chloro position intact for subsequent transformations. Milder reaction conditions are typically sufficient to achieve this selectivity.[2]
Q2: Why am I observing low to no conversion of my starting material?
A2: Low conversion with this substrate can be attributed to several factors:
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Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.
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Steric Hindrance: The substitution pattern of the pyrimidine, particularly the flanking methylthio group and the adjacent chloro group, can sterically hinder the approach of the catalyst and coupling partners.
-
Suboptimal Catalyst System: The choice of palladium precursor and, crucially, the ligand is vital for activating the C-I bond in such a hindered environment. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Inadequate Reaction Conditions: Issues with the base, solvent, or temperature can prevent the reaction from proceeding efficiently.
Q3: What are the best practices for setting up these cross-coupling reactions to ensure reproducibility?
A3: To ensure reproducible results, the following practices are recommended:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. It is crucial to thoroughly degas solvents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.
-
Anhydrous Conditions: Water can interfere with the catalytic cycle and lead to side reactions, such as the hydrolysis of the boronic acid in Suzuki couplings. Using anhydrous solvents and drying reagents is essential.
-
Reagent Quality: The purity of the starting materials, including the pyrimidine substrate, coupling partner, and base, is critical. Impurities can poison the catalyst.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling at the 5-Iodo Position
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid at the 5-iodo position of this compound, but the yield is consistently low. How can I improve it?
Answer: Low yields in this selective Suzuki-Miyaura coupling often stem from an inefficient catalyst system or suboptimal reaction conditions. Here is a step-by-step troubleshooting guide:
-
Catalyst and Ligand Selection: For hindered substrates like this, standard ligands such as triphenylphosphine (PPh₃) are often insufficient. Switching to a more robust catalyst system is the first and most critical step.
-
Recommendation: Employ bulky, electron-rich biarylphosphine ligands (Buchwald ligands). Ligands like SPhos, XPhos, and RuPhos are known to be effective for coupling heteroaryl halides as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2] Using a pre-formed palladium(II) precatalyst with one of these ligands can also improve catalyst stability and activity.
-
-
Base and Solvent Optimization: The choice of base and solvent is highly interdependent and can significantly impact the reaction outcome.
-
Recommendation: A common starting point is a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) or a phosphate base (e.g., K₃PO₄) in a solvent system like 1,4-dioxane/water or toluene/water. For particularly challenging couplings, stronger bases in anhydrous solvents may be necessary, but care must be taken to avoid decomposition of the starting materials.
-
-
Temperature and Reaction Time: Ensure the reaction is running at an appropriate temperature and for a sufficient duration.
-
Recommendation: A typical temperature range for these couplings is 80-110 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. In some cases, microwave irradiation can significantly reduce reaction times and improve yields.[3]
-
Issue 2: Poor Selectivity and Formation of Di-substituted Product
Question: I am trying to selectively functionalize the 5-iodo position, but I am observing the formation of a significant amount of the di-substituted product where both the iodo and chloro groups have reacted. How can I improve the selectivity for mono-arylation?
Answer: The formation of the di-substituted product indicates that the reaction conditions are too harsh, leading to the activation of the less reactive C-Cl bond. To improve selectivity for the mono-arylation at the 5-iodo position, consider the following adjustments:
-
Lower the Reaction Temperature: This is the most straightforward approach to favor the reaction at the more reactive C-I bond.
-
Choose a Milder Base: A less reactive base may provide the necessary conditions for the C-I coupling without promoting the more difficult C-Cl coupling.
-
Reduce Catalyst Loading: In some cases, a lower catalyst concentration can improve selectivity.
-
Careful Monitoring: Monitor the reaction closely and stop it once the starting material is consumed to prevent the subsequent reaction at the chloro position.
Data Presentation: Catalyst Performance in Analogous Systems
Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling of Dihalogenated Heterocycles
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[2] |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[2] |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (MW) | 81 | Microwave-assisted reaction of a dichloropyrimidine.[3] |
Table 2: Catalyst Performance in Selective Buchwald-Hartwig Amination of Dihalogenated Heterocycles
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | ~85-95 | Good for a range of amines with bromo-iodopyridines.[2] |
| Pd₂(dba)₃ (2) | BINAP | NaOtBu | Toluene | 100 | 18 | ~80-90 | A classic system for amination reactions. |
| Pd(OAc)₂ (2) | XPhos | KOtBu | Toluene | 100 | 0.17 | Good to Excellent | Highly active for a variety of haloarenes and amines. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which should be optimized for the specific this compound substrate and coupling partner.
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to 90-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalyst selection workflow for selective cross-coupling.
Caption: Troubleshooting workflow for low-yield reactions.
References
4-Chloro-5-iodo-2-(methylthio)pyrimidine stability under basic reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-5-iodo-2-(methylthio)pyrimidine, focusing on its stability under basic reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under basic conditions?
A1: this compound is susceptible to degradation under basic conditions. The pyrimidine ring is electron-deficient, making the chloro and iodo substituents prone to nucleophilic aromatic substitution (SNAr) by basic reagents or other nucleophiles present in the reaction mixture. The reactivity of the 4-position is generally higher than that of the 2-position on the pyrimidine ring.
Q2: What are the likely decomposition or side products when using this compound in a basic medium?
A2: The primary side products result from the substitution of the chloro and/or iodo groups. Depending on the base and reaction conditions, you may observe the formation of the corresponding 4-hydroxy, 4-alkoxy, or 4-amino pyrimidine derivatives. Under harsher conditions or with stronger nucleophiles, substitution of the iodo group or even the methylthio group could also occur.
Q3: Can I use common bases like sodium hydroxide or potassium carbonate with this compound?
A3: Caution is advised when using strong bases like sodium hydroxide, as they can readily displace the chloro group, leading to the formation of the 4-hydroxypyrimidine derivative. Weaker bases like potassium carbonate or organic bases (e.g., triethylamine, diisopropylethylamine) may be more suitable, but their compatibility should be assessed for each specific reaction. The choice of base, solvent, and temperature will significantly impact the stability of the starting material.
Q4: Which position on the pyrimidine ring is most reactive towards nucleophilic attack?
A4: In general, for chloropyrimidines, the 4-position is more susceptible to nucleophilic attack than the 2-position. This is due to the electronic properties of the pyrimidine ring. Therefore, the chloro group at the C4 position is the most likely site of reaction under basic conditions.
Troubleshooting Guides
Issue 1: Low yield of the desired product and formation of polar impurities.
| Possible Cause | Troubleshooting Steps |
| Decomposition of the starting material | - Lower the reaction temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. - Use a weaker base: If possible, substitute strong inorganic bases (e.g., NaOH, KOH) with milder organic bases (e.g., DIPEA, TEA) or inorganic bases like K2CO3 or Cs2CO3. - Slow addition of the base: Add the basic reagent dropwise or in portions to avoid a high local concentration. |
| Hydrolysis of the chloro group | - Use anhydrous conditions: Ensure all solvents and reagents are dry to minimize the presence of water, which can act as a nucleophile. |
| Side reaction with the solvent | - Choose an appropriate solvent: Avoid using nucleophilic solvents (e.g., alcohols) if substitution by the solvent is a concern, unless it is the intended reaction. Aprotic solvents like THF, dioxane, or toluene are often preferred. |
Issue 2: Multiple products are observed in the reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Non-selective substitution | - Optimize reaction stoichiometry: Use a controlled amount of the nucleophile/base to favor the desired reaction. - Protecting groups: If applicable, consider protecting other reactive sites on your substrate to prevent unwanted side reactions. |
| Reaction at multiple sites on the pyrimidine ring | - Screen different bases and solvents: The selectivity of the reaction can be highly dependent on the reaction conditions. A systematic screening can help identify conditions that favor the desired product. For instance, the reaction of a similar compound, 4,6-dichloro-2-(methylthio)pyrimidine, with sodium ethoxide in ethanol at room temperature showed selective substitution at the 4-position. |
Experimental Protocols
Example Protocol: Nucleophilic Substitution of the 4-Chloro Group
This is a general procedure for the substitution of the 4-chloro group on a pyrimidine ring, adapted from the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide.[1][2] This should be considered a starting point and may require optimization for this compound.
-
Preparation of Sodium Ethoxide Solution: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to generate a fresh solution of sodium ethoxide. The concentration should be determined based on the scale of the reaction.
-
Reaction Setup: Dissolve this compound in anhydrous ethanol in a separate flask under an inert atmosphere.
-
Reaction Execution: Cool the pyrimidine solution to 0-20 °C. Add the freshly prepared sodium ethoxide solution dropwise to the stirred pyrimidine solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Below are diagrams illustrating potential reaction pathways and logical relationships for troubleshooting.
Caption: Potential reaction pathways under basic conditions.
Caption: Troubleshooting logic for low yield and impurities.
References
Troubleshooting low conversion in pyrimidine functionalization
Technical Support Center: Pyrimidine Functionalization
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the functionalization of pyrimidine rings, a core scaffold in many biologically active compounds.
General Troubleshooting for Low Conversion
Low or no yield in pyrimidine functionalization is a frequent challenge. The primary causes often relate to catalyst deactivation, suboptimal reaction conditions, reagent quality, or unexpected side reactions. The electron-deficient nature of the pyrimidine ring and the coordinating ability of its nitrogen atoms can complicate many standard reactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: My pyrimidine functionalization reaction has stalled or resulted in a low yield. What is the first step I should take?
A1: The first step is to systematically evaluate the core components of your reaction. A logical workflow involves assessing the catalyst system, optimizing reaction conditions, verifying reagent quality, and investigating potential side reactions. Often, the nitrogen atoms in the pyrimidine ring can coordinate to and poison metal catalysts, leading to the formation of inactive species.[1][3]
Troubleshooting Workflow
Below is a generalized workflow for troubleshooting low-yield pyrimidine functionalization reactions.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful for forming C-C and C-N bonds, but their application to pyrimidines can be problematic.[1]
Frequently Asked Questions (FAQs)
Q2: My Suzuki-Miyaura coupling of a 2,4-dichloropyrimidine is giving a low yield. Which catalyst should I use?
A2: The choice of catalyst is critical. For Suzuki-Miyaura couplings on pyrimidines, Pd(PPh₃)₄ is often a reliable choice.[4][5] However, screening different catalysts is recommended as the optimal choice can be substrate-dependent. Using bulky, electron-rich phosphine ligands can also prevent catalyst deactivation by the pyrimidine nitrogen atoms.[1]
Data Presentation: Catalyst Screening for Suzuki Coupling
The following data summarizes catalyst performance for the coupling of 2,4-dichloropyrimidine with phenylboronic acid.
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65[4] |
| Pd(dppf)Cl₂ | 58[4] |
| Pd(OAc)₂ | 35[4] |
| PdCl₂(PPh₃)₂ | 42[4] |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[4] |
Q3: My Buchwald-Hartwig amination of a chloropyrimidine is failing. What are the most important parameters to check?
A3: For Buchwald-Hartwig aminations, the catalyst system—comprising the palladium precursor, ligand, and base—is the most critical starting point.[6]
-
Palladium Precursor : Ensure high-quality sources like Pd₂(dba)₃ or Pd(OAc)₂ are used.[6]
-
Ligand : Sterically hindered biarylphosphine ligands such as XPhos or SPhos are often effective.[1][6]
-
Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like K₃PO₄ or Cs₂CO₃ can also be effective.[1][6]
-
Solvent : The solvent must be anhydrous and deoxygenated. Toluene, dioxane, and THF are commonly used.[1]
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling [1][4]
This protocol describes a general procedure for the microwave-assisted Suzuki coupling of a halogenated pyrimidine with a boronic acid.
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (e.g., K₂CO₃, 1.5 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).[1][4]
-
Add 6 mL of a degassed solvent mixture, typically 1,4-dioxane and water (2:1).[4]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[4][5]
-
After cooling, transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when activated with good leaving groups (e.g., halogens) at the C2, C4, or C6 positions.[7]
Frequently Asked Questions (FAQs)
Q4: My SNAr reaction on a 2,4-dichloropyrimidine is not regioselective. How can I favor substitution at a specific position?
A4: Regioselectivity in SNAr reactions on dihalopyrimidines is governed by electronic and steric factors.
-
Electronic Effects : Generally, the C4 position is more electrophilic and reactive towards nucleophilic attack than the C2 position.[6][8] This is because the negative charge in the Meisenheimer intermediate can be delocalized over both ring nitrogens.[8]
-
Steric Hindrance : A bulky nucleophile may preferentially attack the less sterically hindered position.[6]
-
Substituent Effects : An electron-donating group at the C6 position can reverse the typical C4 selectivity and favor substitution at the C2 position.[1]
Q5: Why is a 3-halopyrimidine unreactive in SNAr reactions compared to 2- or 4-halopyrimidines?
A5: For SNAr to proceed, the negative charge of the intermediate (Meisenheimer complex) must be stabilized, typically by an electron-withdrawing group or a heteroatom. In 2- and 4-halopyrimidines, the incoming nucleophile creates a negative charge that can be delocalized onto the ring nitrogen atoms.[9] When a nucleophile attacks a 3-halopyrimidine, this stabilization is not possible, making the intermediate significantly less stable and the reaction much slower.[9]
Section 3: C-H Functionalization and Lithiation
Direct C-H functionalization is an atom-economical method for elaborating the pyrimidine core. However, challenges include low reactivity and lack of regioselectivity.[2][10]
Frequently Asked Questions (FAQs)
Q6: I am attempting a direct C-H arylation on a pyrimidine, but I am getting no conversion. What are the common issues?
A6: Direct C-H functionalization of pyrimidines is challenging due to the electron-deficient nature of the ring, which deactivates the C-H bonds towards electrophilic metalation.[2][11]
-
Catalyst Poisoning : The ring nitrogens can coordinate strongly to the metal catalyst (e.g., Palladium), inhibiting its activity.[3] Using a Pd(0) source like Pd₂(dba)₃ with a suitable ligand can sometimes overcome this issue.[3]
-
Harsh Conditions : C-H activation often requires high temperatures, which can lead to substrate decomposition.[10]
-
Activating Groups : Without activating groups (e.g., -OH, -NH₂), electrophilic substitution on the pyrimidine ring is extremely difficult.[11][12] These groups donate electron density into the ring, making it more susceptible to attack, typically at the C5 position.[12]
Q7: My lithiation of a halopyrimidine followed by quenching with an electrophile is giving low yields. How can I optimize this?
A7: Lithiation reactions are highly sensitive to temperature and additives.
-
Temperature : Deprotonation can be reversible, especially at higher temperatures. Running the reaction at -78 °C often improves the stability of the lithiated intermediate.[13]
-
Additives : For certain substrates, additives like bis(2-dimethylaminoethyl)ether (BDMAE) can significantly increase the yield of the subsequent reaction with an electrophile.[13]
-
Base : The choice of lithium base (e.g., n-BuLi, LDA, LiTMP) is crucial and substrate-dependent. Side reactions, such as the base reacting with the electrophile, can occur if conditions are not optimized.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Navigating Steric Hindrance in 4-Chloro-5-iodo-2-(methylthio)pyrimidine Coupling Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in palladium-catalyzed cross-coupling reactions involving 4-Chloro-5-iodo-2-(methylthio)pyrimidine. This guide is designed to assist researchers in overcoming common challenges, optimizing reaction conditions, and achieving desired product outcomes in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during coupling reactions with this compound.
Problem 1: Low or No Reaction Yield
Common Causes:
-
Steric Hindrance: The bulky iodo and methylthio groups adjacent to the reactive chloro- and iodo- sites can impede the approach of the palladium catalyst and the coupling partner.
-
Catalyst Inactivity: The palladium catalyst may be deactivated or poisoned by impurities or side reactions.
-
Suboptimal Reaction Conditions: Incorrect choice of ligand, base, solvent, or temperature can significantly hinder the reaction.
-
Poor Substrate Quality: Impurities in the this compound or the coupling partner can interfere with the catalytic cycle.
Solutions:
| Solution Category | Specific Recommendation | Rationale |
| Catalyst & Ligand Selection | Use bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] | These ligands promote the formation of a more reactive, monoligated palladium(0) species, which can more easily access the sterically hindered reaction sites. |
| Employ palladium pre-catalysts (e.g., palladacycles) instead of generating the active catalyst in situ from sources like Pd(OAc)₂. | Pre-catalysts often provide a more consistent and higher concentration of the active Pd(0) species. | |
| Reaction Conditions | Screen a range of temperatures, often starting from 80°C and incrementally increasing to 120°C. Microwave irradiation can also be effective.[3][4] | Higher temperatures can provide the necessary activation energy to overcome steric barriers. |
| For Suzuki reactions, use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong base like NaOtBu or LHMDS is often necessary.[5] | The proper base is crucial for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). | |
| Ensure all solvents and reagents are anhydrous and thoroughly degassed. | Oxygen and water can deactivate the palladium catalyst. | |
| Substrate & Reagent Purity | Purify starting materials via recrystallization or column chromatography. | Removes potential catalyst poisons. |
| Use a slight excess (1.1-1.5 equivalents) of the boronic acid, alkyne, or amine coupling partner. | Can help drive the reaction to completion. |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
Common Causes:
-
Homocoupling: Reaction of two molecules of the boronic acid (Suzuki) or alkyne (Sonogashira).
-
Dehalogenation: Replacement of the chloro or iodo group with a hydrogen atom.
-
Competitive Coupling: Reaction at both the C4-Cl and C5-I positions when only mono-substitution is desired.
Solutions:
| Side Product | Specific Recommendation | Rationale |
| Homocoupling | For Sonogashira reactions, consider copper-free conditions or use a protecting group on the alkyne. | Copper(I) co-catalysts can promote the unwanted Glaser coupling of terminal alkynes. |
| For Suzuki reactions, ensure the reaction is run under strictly anaerobic conditions. | Oxygen can facilitate the homocoupling of boronic acids. | |
| Dehalogenation | Use milder reaction conditions (lower temperature, weaker base if possible). | Harsher conditions can promote the reductive cleavage of the carbon-halogen bond. |
| Ensure the system is free of water and other protic sources. | Protic species can be a source of hydrogen for dehalogenation. | |
| Competitive Coupling | To favor coupling at the C5-I position, use milder reaction conditions (e.g., lower temperature) and a less active catalyst system. | The C-I bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. |
| To achieve coupling at the C4-Cl position, the more reactive C5-I position may need to be addressed first or a highly selective catalyst system employed. | Selective activation of the C-Cl bond in the presence of a C-I bond is challenging and often requires specific ligand control. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is more likely to react first in a coupling reaction with this compound?
A: The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine (C-Cl) bond. Under standard coupling conditions, the reaction is expected to occur preferentially at the C5-iodo position. Achieving selective coupling at the C4-chloro position in the presence of the iodo group is challenging and would require specialized catalytic systems that can differentiate between the two halogens.
Q2: How does the 2-(methylthio) group influence the reactivity of the pyrimidine ring?
A: The methylthio group is generally considered to be electron-donating through resonance, which can slightly decrease the electrophilicity of the pyrimidine ring. However, its primary impact in this substrate is steric hindrance, particularly for reactions at the adjacent C-Cl and C-I positions. This steric bulk can make it more difficult for the palladium catalyst to access the reactive sites, often necessitating the use of bulky ligands to facilitate the coupling.
Q3: What are the best practices for setting up a coupling reaction with this substrate to ensure reproducibility?
A:
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen.
-
Dry and Degassed Solvents: Use anhydrous and degassed solvents to avoid side reactions and catalyst poisoning.
-
High-Purity Reagents: Ensure all starting materials, including the pyrimidine substrate, coupling partner, base, and catalyst, are of high purity.
-
Consistent Reagent Addition: Add reagents in a consistent order, typically with the catalyst and ligand added last before heating.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₃PO₄ (2.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a bulky phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction Conditions: Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific terminal alkynes.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine, 3.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature to 60°C for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: In a glovebox, add this compound (1.0 eq.), the amine (1.2 eq.), a strong base (e.g., NaOtBu, 1.4 eq.), a palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), and a bulky phosphine ligand (e.g., XPhos, 4-10 mol%) to a dry Schlenk flask.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Conditions: Seal the flask, remove it from the glovebox, and heat the reaction mixture to 80-110°C for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for coupling reactions of similar halogenated pyrimidines to provide a starting point for optimization. Specific data for this compound is limited in the literature, and these conditions should be considered as a basis for experimental design.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 74 |
| 2 | 4-Chloro-6-(3-iodophenyl)pyrimidine | Arylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 60-90 |
| 3 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ | Toluene | 100 | 18 | 85 |
Table 2: Representative Conditions for Sonogashira Coupling of Halogenated Pyrimidines
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Iodo-2'-deoxyuridine | Various terminal alkynes | Pd(OAc)₂ (5) | CuI (10) | Et₃N | DMF | 25 | 4 | 70-95 |
| 2 | 4-Iodotoluene | Phenylacetylene | Pd on Alumina (cat.) | Cu₂O on Alumina (cat.) | - | THF/DMA | 75 | 72 | <2 (batch) |
| 3 | Aryl Iodide | Propyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | -78 to RT | 2 | 85-94 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Halogenated Pyrimidines
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | 4-Chloropyridine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 18 | 88 |
| 3 | Heteroaryl Chlorides | Primary Amines | [Pd(cinnamyl)Cl]₂ (1) | BippyPhos (2) | NaOtBu | Toluene | 100 | 16 | 70-95 |
Visualizations
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Logical relationship for achieving regioselective coupling.
References
Technical Support Center: Workup Procedures for Palladium-Catalyzed Reactions of Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup and purification of palladium-catalyzed reactions involving pyrimidine scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the workup of palladium-catalyzed pyrimidine reactions?
The most frequent challenges include removing residual palladium catalysts, separating the desired product from byproducts and starting materials, and preventing product decomposition. The nitrogen atoms in the pyrimidine ring can chelate with palladium, making its removal particularly difficult.[1]
Q2: How can I effectively remove residual palladium from my pyrimidine product?
Several methods can be employed for palladium removal. These include:
-
Aqueous Washes: Simple aqueous washes can sometimes remove water-soluble palladium species.
-
Filtration through Celite: Passing the reaction mixture through a pad of Celite can help remove heterogeneous palladium catalysts.[2]
-
Recrystallization: This is a cost-effective method for purifying solid pyrimidine compounds and can help remove palladium and other impurities.[3][4][5]
-
Column Chromatography: Flash column chromatography using silica gel is a widely used technique for purifying pyrimidines from complex mixtures and can be effective in removing palladium.[3][6][7]
-
Palladium Scavengers: Solid-supported scavengers with high affinity for palladium are highly effective. Thiol-based, thiourea-based, and dimercaptotriazine (DMT)-based scavengers are common choices.[1][8][9][10] Activated carbon can also be used, but may lead to product loss.[1]
Q3: My pyrimidine product seems to be "oiling out" during crystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates as a liquid instead of a solid. This can be addressed by:
-
Reheating the solution and adding more of the "good" solvent to ensure complete dissolution before attempting to cool again.
-
Slowing down the cooling rate to encourage crystal lattice formation.
-
Using a different solvent system.
Q4: I am performing a Stille coupling reaction. How do I remove the tin byproducts during workup?
Tin byproducts from Stille reactions can be removed by washing the reaction mixture with an aqueous solution of potassium fluoride (KF).[11][12] Alternatively, filtering the crude product through silica gel with an eluent containing a small amount of triethylamine can also be effective.[13]
Q5: Can I use an aqueous workup for my palladium-catalyzed reaction?
Yes, aqueous workups are common. For instance, in Suzuki-Miyaura reactions, an aqueous base is often used, and the workup typically involves extraction with an organic solvent, followed by washing the organic layer with water and brine.[14][15] Some palladium-catalyzed reactions are even designed to be performed in aqueous media, which can simplify the workup process.[16][17][18]
Troubleshooting Guides
Issue: High Levels of Palladium in the Final Product
-
Possible Cause: Incomplete removal by standard purification methods due to strong chelation of palladium to the pyrimidine ring.[1]
-
Troubleshooting Steps:
-
Employ a Palladium Scavenger: After initial purification, treat the product solution with a solid-supported palladium scavenger. The choice of scavenger and the treatment conditions (temperature, time) may need to be optimized.[1][8][9][10][19]
-
Sequential Purification: Combine purification techniques. For example, follow column chromatography with a scavenger treatment for more effective palladium removal.[6][7] Studies have shown that this sequential approach can reduce palladium levels to below 100 ppm.[6][7]
-
Activated Carbon: Consider treatment with activated carbon, but be mindful of potential yield loss due to non-specific adsorption.[1]
-
Issue: Low Yield After Purification
-
Possible Cause:
-
Troubleshooting Steps:
-
Optimize Recrystallization: Use the minimum amount of hot solvent required to dissolve the product.[20] Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[5]
-
Screen Scavengers: If using a scavenger, screen different types and amounts to find one that effectively removes palladium with minimal product loss.
-
Analyze Crude Mixture: Before purification, analyze the crude reaction mixture using techniques like TLC or LC-MS to assess the reaction completion and identify major byproducts.
-
Issue: Difficulty with Column Chromatography
-
Possible Cause:
-
Poor separation of the product from impurities.
-
Product streaking on the column.
-
Co-elution of the product with residual catalyst or byproducts.[21]
-
-
Troubleshooting Steps:
-
Optimize Solvent System: Use thin-layer chromatography (TLC) to determine the ideal solvent system that provides good separation (Rf of 0.2-0.4 for the product).[3]
-
Use Additives: For basic compounds like pyrimidines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce streaking.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina.[13]
-
Data Presentation
Table 1: Efficacy of Selected Palladium Scavengers
| Scavenger Type | Reaction Scale | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| SiliaMetS Thiol or Thiourea | Lab Scale | 2400 | ≤ 16 | 10 wt% scavenger | [8] |
| Biotage® MP-TMT | Lab Scale | ~33,000 | < 200 | 5 equivalents, RT, overnight | [9] |
| Biotage® MP-TMT | Lab Scale | 500-800 | < 10 | 5 equivalents, RT, overnight | [9] |
| SPM32 Silica in Cartridges | 4 kg Batches | 600 | 15 | Semicontinuous flow | [10] |
| Polychelated Resin (PCR-B2) | Lab Scale | 328 | 4 | 0.4 wt%, recirculation | [10] |
| TMT and Activated Charcoal | 92 g Scale | 2239 | 20 | 20 mol% TMT, 0.2 wt charcoal, DCM, 20°C, 2h | [10] |
Experimental Protocols
General Workup and Purification Protocol for a Palladium-Catalyzed Pyrimidine Coupling Reaction
-
Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Filtration (Optional): If a heterogeneous catalyst was used or if solids have precipitated, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and filter through a pad of Celite. Wash the filter cake with the same solvent.[2]
-
Aqueous Workup:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
If necessary for specific reactions (e.g., Stille coupling), wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[11][12]
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction was run under acidic conditions.
-
Brine (saturated aqueous NaCl solution) to aid in the separation of the aqueous and organic layers.[2][11]
-
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[2][11]
-
Purification:
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.[2][3][11] Select an appropriate eluent system based on TLC analysis.
-
Recrystallization: If the product is a solid, further purify by recrystallization from a suitable solvent or solvent system to obtain a highly pure product.[3]
-
-
Palladium Scavenging (if necessary): If residual palladium is still present after chromatography or recrystallization, dissolve the product in a suitable solvent and stir with a palladium scavenger for a specified time and temperature.[9][10] Filter off the scavenger and concentrate the solvent.
Visualizations
Caption: General workflow for workup and purification.
Caption: Troubleshooting decision tree for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions [file.scirp.org]
- 17. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ligand-free Pd catalyzed cross-coupling reactions in an aqueous hydrotropic medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. reddit.com [reddit.com]
Validation & Comparative
Spectroscopic Analysis of 4-Chloro-5-iodo-2-(methylthio)pyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the analysis of 4-Chloro-5-iodo-2-(methylthio)pyrimidine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited public availability of specific experimental NMR data for this compound, this document presents a template for data comparison and outlines the necessary experimental protocols. Researchers who have synthesized or acquired this compound can use this guide to structure their findings and compare them with other relevant pyrimidine derivatives.
¹H and ¹³C NMR Data
A comprehensive analysis of the chemical structure of this compound and related compounds is crucial for understanding their reactivity and potential applications in drug development. The following tables are provided as a template for organizing and comparing the NMR data.
Table 1: ¹H NMR Data for this compound and Analogs
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| This compound | CDCl₃ | 500 | Data not available | s | N/A | 3H | -SCH₃ |
| Data not available | s | N/A | 1H | Pyrimidine H-6 | |||
| Alternative Compound 1 (e.g., 4,6-Dichloro-2-(methylthio)pyrimidine) | CDCl₃ | e.g., 400 | e.g., 2.58 | s | N/A | 3H | -SCH₃ |
| e.g., 7.15 | s | N/A | 1H | Pyrimidine H-5 | |||
| Alternative Compound 2 (e.g., 2,4-Dichloropyrimidine) | CDCl₃ | e.g., 400 | e.g., 7.50 | d | e.g., 5.0 | 1H | Pyrimidine H-5 |
| e.g., 8.70 | d | e.g., 5.0 | 1H | Pyrimidine H-6 |
Table 2: ¹³C NMR Data for this compound and Analogs
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ) ppm | Assignment |
| This compound | CDCl₃ | 125 | Data not available | -SCH₃ |
| Data not available | C-5 (Iodo) | |||
| Data not available | C-6 | |||
| Data not available | C-4 (Chloro) | |||
| Data not available | C-2 (Thioether) | |||
| Alternative Compound 1 (e.g., 4,6-Dichloro-2-(methylthio)pyrimidine) | CDCl₃ | e.g., 100 | e.g., 14.5 | -SCH₃ |
| e.g., 120.0 | C-5 | |||
| e.g., 161.0 | C-4, C-6 | |||
| e.g., 172.0 | C-2 | |||
| Alternative Compound 2 (e.g., 2,4-Dichloropyrimidine) | CDCl₃ | e.g., 100 | e.g., 122.0 | C-5 |
| e.g., 159.0 | C-6 | |||
| e.g., 161.5 | C-2, C-4 |
Experimental Protocols
Accurate and reproducible NMR data are contingent on standardized experimental procedures. The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.
Sample Preparation
-
Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a frequency of 400 MHz or higher for ¹H is recommended for optimal resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~200-250 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.
-
Workflow for Synthesis and Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of a target compound like this compound.
Caption: Synthetic and analytical workflow for this compound.
A Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-5-iodo-2-(methylthio)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 4-Chloro-5-iodo-2-(methylthio)pyrimidine and its derivatives. This class of compounds holds significance as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate and robust analytical techniques are paramount for their characterization, quantification, and quality control. This document outlines the predominant mass spectrometric approaches, compares them with alternative analytical techniques, and provides detailed experimental protocols and expected fragmentation patterns.
Mass Spectrometry Approaches: A Head-to-Head Comparison
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the analysis of pyrimidine derivatives. The choice between these methods often depends on the volatility and thermal stability of the analyte.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, followed by electron ionization (EI) and mass analysis. | Separation based on polarity in a liquid mobile phase, followed by soft ionization (e.g., ESI) and tandem mass analysis. |
| Applicability | Suitable for volatile and thermally stable derivatives. Derivatization may be required for polar compounds. | Applicable to a wide range of polar, non-volatile, and thermally labile compounds without derivatization.[2] |
| Ionization | Typically Electron Ionization (EI), a "hard" technique providing rich fragmentation patterns for structural elucidation.[3] | Typically Electrospray Ionization (ESI), a "soft" technique that often yields a prominent molecular ion peak, ideal for molecular weight determination. |
| Sensitivity | Generally high, especially with selected ion monitoring (SIM). | Often provides higher sensitivity, particularly with multiple reaction monitoring (MRM) on a triple quadrupole instrument.[4] |
| Structural Info | Detailed fragmentation patterns aid in structural confirmation. | Tandem MS (MS/MS) provides controlled fragmentation for structural information and high selectivity. |
| Matrix Effects | Less susceptible to ion suppression compared to LC-MS. | Can be prone to ion suppression or enhancement from matrix components, requiring careful sample preparation.[5] |
In-Depth Look at Mass Spectrometric Fragmentation
The molecular formula for this compound is C₅H₄ClIN₂S, with a monoisotopic mass of approximately 285.88 Da.[6]
Expected Fragmentation Pathways (Electron Ionization):
Under electron ionization (EI) in GC-MS, the molecule is expected to undergo a series of fragmentation events. The presence of chlorine and iodine isotopes will result in characteristic isotopic patterns for the molecular ion and chlorine-containing fragments.
-
Loss of Methyl Radical (CH₃) : A common fragmentation for methylthio-substituted compounds, leading to a fragment ion at m/z ~271.
-
Loss of Thiomethyl Radical (SCH₃) : Cleavage of the C-S bond would result in a fragment at m/z ~239.
-
Loss of Halogens : Successive losses of iodine and chlorine radicals are anticipated. The C-I bond is weaker than the C-Cl bond and is expected to cleave more readily.
-
Loss of I -> m/z ~159
-
Loss of Cl -> m/z ~251
-
-
Ring Fragmentation : The pyrimidine ring can undergo complex fragmentation, leading to smaller ions.
Experimental Protocols
GC-MS Analysis Protocol
This protocol is a general guideline and may require optimization for specific instruments and derivatives.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If derivatization is necessary to increase volatility, silylation is a common approach for pyrimidine bases.[7]
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 50-400.
LC-MS/MS Analysis Protocol
This protocol is suitable for the analysis of the target compound and its potential metabolites or degradation products in various matrices.
Sample Preparation:
-
Dissolve the sample in a mixture of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for structural elucidation.
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the characterization of this compound derivatives.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by liquid chromatography followed by detection based on the absorption of UV-Vis light.[8] | Cost-effective, robust, and widely available. Good for quantification of known compounds.[9] | Lower sensitivity and selectivity compared to MS. Does not provide molecular weight or structural information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei. | Unrivaled for unambiguous structure elucidation of pure compounds.[10] | Lower sensitivity than MS, requires larger sample amounts, and is not suitable for trace analysis in complex mixtures. |
| Raman Spectroscopy | Measures vibrational, rotational, and other low-frequency modes in a system based on inelastic scattering of monochromatic light. | Non-destructive, requires minimal sample preparation, and can provide information about functional groups and molecular structure.[7][11] | Can be affected by fluorescence, and interpretation of spectra can be complex. |
Visualizing the Workflow
Below are diagrams illustrating the typical experimental workflows for GC-MS and LC-MS/MS analysis.
Conclusion
The selection of an appropriate analytical method for this compound derivatives is contingent on the specific research question. Mass spectrometry, particularly LC-MS/MS, offers a superior combination of sensitivity, selectivity, and structural elucidation capabilities, making it the preferred method for complex sample analysis and trace-level quantification. GC-MS is a valuable alternative for volatile and thermally stable analogues, providing complementary fragmentation information. While techniques like HPLC-UV, NMR, and Raman spectroscopy have their merits for specific applications such as routine quantification of pure substances or definitive structure determination, they generally lack the comprehensive analytical power of mass spectrometry for complex research and drug development scenarios.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.sapub.org [article.sapub.org]
- 4. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 5. agilent.com [agilent.com]
- 6. PubChemLite - this compound (C5H4ClIN2S) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 4-Chloro-5-iodo-2-(methylthio)pyrimidine
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for determining the purity of 4-Chloro-5-iodo-2-(methylthio)pyrimidine. The information is intended for researchers, scientists, and professionals in drug development, offering insights into method selection, experimental setup, and data interpretation for quality control and impurity profiling.
While specific validated methods for this particular compound are not publicly available, this guide presents typical and effective methodologies based on common practices for the analysis of similar halogenated and sulfur-containing heterocyclic compounds.[1][2][3] The provided experimental data is illustrative of expected performance.
Data Presentation: HPLC vs. LC-MS
The following tables summarize the key performance parameters of representative HPLC and LC-MS methods for the purity analysis of this compound.
Table 1: HPLC Method Parameters and Performance
| Parameter | Value |
| Chromatographic Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Retention Time (Main Peak) | ~12.5 min |
| Purity Assessment | Area percent normalization |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Table 2: LC-MS Method Parameters and Performance
| Parameter | Value |
| Chromatographic Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range (m/z) | 50 - 500 |
| Retention Time (Main Peak) | ~5.8 min |
| Purity Assessment | Area percent normalization and impurity identification |
| Limit of Detection (LOD) | < 0.005% |
| Limit of Quantification (LOQ) | ~0.015% |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97-103% |
Experimental Protocols
Detailed methodologies for the HPLC and LC-MS analyses are provided below.
HPLC Method Protocol
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is used.
-
Gradient Program: Start at 50% B, increase linearly to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
-
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area. Impurities are reported as area percentages.
LC-MS Method Protocol
-
Sample Preparation: Prepare the sample as described in the HPLC method protocol, but with a final concentration of approximately 0.05 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) for faster analysis and better resolution.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is used. The use of formic acid makes the mobile phase compatible with mass spectrometry.[3]
-
Gradient Program: Start at 40% B, increase linearly to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) is recommended for accurate mass measurements of impurities.[4]
-
Scan Range: m/z 50 to 500.
-
Data Acquisition: Full scan mode for impurity profiling and tandem MS (MS/MS) for structural elucidation of unknown impurities.[5]
-
-
Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). The mass-to-charge ratio (m/z) of each impurity is used to propose its elemental composition and potential structure. LC-MS is a powerful tool for identifying reaction byproducts and degradation products.[5]
Method Comparison and Recommendations
-
HPLC-UV is a robust and widely available technique suitable for routine purity checks and quality control where the primary goal is to quantify the main component and known impurities.[2] It is generally less expensive and simpler to operate than LC-MS.
-
LC-MS offers significantly higher sensitivity and specificity.[6] It is the preferred method for impurity profiling, as it can detect and help identify unknown impurities, even at very low levels.[5][7] The accurate mass measurement capabilities of high-resolution mass spectrometry are invaluable for the structural elucidation of novel impurities.[4]
For routine quality control where impurities have been previously identified, an HPLC-UV method is often sufficient. For method development, forced degradation studies, and in-depth impurity characterization, LC-MS is the superior technique.
Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of this compound using both HPLC and LC-MS methods.
References
Reactivity Showdown: 4-Chloro-5-iodo- vs. 4-Chloro-5-bromo-pyrimidines in Cross-Coupling Reactions
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of two key pyrimidine building blocks, supported by experimental data and detailed protocols.
In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone of many therapeutic agents. The functionalization of this privileged heterocycle often relies on robust and selective cross-coupling reactions. The choice of halogenated starting materials is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, data-driven comparison of the reactivity of 4-chloro-5-iodo-pyrimidine and 4-chloro-5-bromo-pyrimidine, two common intermediates in the synthesis of complex molecules.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength at the 5-position. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This disparity significantly influences the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. Generally, the reactivity of aryl halides in these transformations follows the order: I > Br > Cl.[1] Consequently, 4-chloro-5-iodopyrimidine is the more reactive substrate, often enabling milder reaction conditions, shorter reaction times, and higher yields compared to its bromo counterpart.
The position of the halogen on the electron-deficient pyrimidine ring also plays a crucial role in its reactivity. For pyrimidine systems, the general order of reactivity for different positions in palladium-catalyzed cross-coupling is C4/C6 > C2 > C5.[1] In the case of 4-chloro-5-iodo- and 4-chloro-5-bromo-pyrimidines, the halogen at the 5-position is the least activated. However, the significant difference in the C-I and C-Br bond strengths allows for selective coupling at this position, leaving the more robust C-Cl bond at the 4-position intact for subsequent transformations.
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the practical implications of the differing reactivities, the following sections present a comparative analysis of these two building blocks in three of the most pivotal cross-coupling reactions in drug discovery: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of the C-I bond in 4-chloro-5-iodopyrimidine typically allows for this reaction to proceed under milder conditions and with higher efficiency.
| Feature | 4-Chloro-5-iodo-pyrimidine | 4-Chloro-5-bromo-pyrimidine | Rationale |
| Relative Reactivity | High | Moderate | The weaker C-I bond facilitates a faster rate of oxidative addition to the palladium catalyst. |
| Typical Reaction Temp. | 60-90 °C | 80-110 °C | The higher intrinsic reactivity of the iodo-substrate allows for coupling at lower temperatures. |
| Typical Reaction Time | 1-6 hours | 4-18 hours | A faster catalytic cycle with the iodo-pyrimidine leads to quicker consumption of starting materials. |
| Catalyst Loading | Potentially lower (e.g., 1-3 mol%) | Standard (e.g., 3-5 mol%) | A more reactive substrate may require a lower concentration of the palladium catalyst. |
| Representative Yield | 85-98% | 70-90% | The greater reactivity of the iodo-compound often translates to higher isolated yields. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a halide and a terminal alkyne. Similar to the Suzuki coupling, the iodo-pyrimidine demonstrates superior performance.
| Feature | 4-Chloro-5-iodo-pyrimidine | 4-Chloro-5-bromo-pyrimidine | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond undergoes oxidative addition more readily than the C-Br bond. |
| Typical Reaction Temp. | Room temperature to 60 °C | 50-90 °C | Milder conditions are often sufficient for the activation of the iodo-substrate. |
| Typical Reaction Time | 0.5-4 hours | 2-12 hours | The reaction with the iodo-pyrimidine generally proceeds to completion more rapidly. |
| Copper Co-catalyst | Often effective at lower loadings | Standard loadings required | The enhanced reactivity of the iodo-pyrimidine can sometimes reduce the required amount of copper co-catalyst. |
| Representative Yield | 80-95% | 65-85% | Higher yields are typically observed for the more reactive iodo-pyrimidine. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. The choice of halogen has a pronounced effect on the reaction conditions and outcomes.
| Feature | 4-Chloro-5-iodo-pyrimidine | 4-Chloro-5-bromo-pyrimidine | Rationale |
| Relative Reactivity | High | Moderate | The oxidative addition step is more facile for the C-I bond. |
| Typical Reaction Temp. | 70-100 °C | 90-120 °C | The iodo-pyrimidine can often be coupled at lower temperatures. |
| Typical Reaction Time | 2-10 hours | 8-24 hours | Reactions with the iodo-pyrimidine typically reach completion faster. |
| Ligand Choice | Broader range of phosphine ligands are effective | May require more specialized, electron-rich, and bulky ligands | The less reactive C-Br bond often necessitates more sophisticated ligands to facilitate oxidative addition. |
| Representative Yield | 75-92% | 60-80% | The enhanced reactivity of the iodo-pyrimidine generally leads to higher product yields. |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates.
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
Materials:
-
4-Chloro-5-halo-pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (10:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 4-chloro-5-halo-pyrimidine, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the degassed toluene/water mixture.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80°C for the iodo-pyrimidine, 100°C for the bromo-pyrimidine).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
Materials:
-
4-Chloro-5-halo-pyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add 4-chloro-5-halo-pyrimidine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 40°C for the iodo-pyrimidine, 70°C for the bromo-pyrimidine).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Buchwald-Hartwig Amination Protocol
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Materials:
-
4-Chloro-5-halo-pyrimidine (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
Anhydrous dioxane
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add the 4-chloro-5-halo-pyrimidine and the amine.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 90°C for the iodo-pyrimidine, 110°C for the bromo-pyrimidine).
-
Monitor the reaction's progress by LC-MS.
-
After completion, cool the mixture to room temperature, dilute with dichloromethane, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The selection between 4-chloro-5-iodo-pyrimidine and 4-chloro-5-bromo-pyrimidine as a synthetic intermediate has significant consequences for reaction design and efficiency. The iodo-derivative consistently demonstrates higher reactivity in palladium-catalyzed cross-coupling reactions, allowing for milder conditions, shorter reaction times, and often higher yields. This enhanced reactivity can be particularly advantageous in complex, multi-step syntheses where preserving sensitive functional groups is paramount. While the bromo-derivative is a viable and often more cost-effective alternative, it typically requires more forcing conditions and carefully optimized catalytic systems to achieve comparable results. Ultimately, the choice of substrate will depend on a careful consideration of factors including desired reactivity, cost, availability, and the specific demands of the synthetic route. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their drug discovery and development endeavors.
References
Alternatives to 4-Chloro-5-iodo-2-(methylthio)pyrimidine for C-5 Arylation: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of C-5 arylated pyrimidines, 4-chloro-5-iodo-2-(methylthio)pyrimidine serves as a common starting material. However, a range of alternative palladium-catalyzed cross-coupling reactions offer distinct advantages in terms of substrate scope, reaction conditions, and reagent toxicity. This guide provides an objective comparison of the primary alternatives—Suzuki-Miyaura, Stille, and Negishi couplings, alongside the emerging field of direct C-H arylation—supported by experimental data and detailed protocols.
Performance Comparison of C-5 Arylation Methods
The choice of arylation method depends on several factors, including the availability of starting materials, functional group tolerance, and desired reaction scale. The following tables summarize quantitative data from literature sources for various C-5 arylation strategies on pyrimidine scaffolds.
Table 1: Suzuki-Miyaura Coupling of 5-Halopyrimidines with Arylboronic Acids
| Entry | Pyrimidine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ | t-Amyl alcohol | 120 | 1 | 82[1] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 |
| 4 | 5-Bromopyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 5 | 2-Methoxy-5-bromopyrimidine | 2-Thienylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | - | 75[2] |
Table 2: Stille Coupling of 5-Halopyrimidines with Organostannanes
| Entry | Pyrimidine Substrate | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Iodouracil derivative | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | CuI | DMF | 80 | 12 | 78 |
| 2 | 5-Bromopyrimidine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (2) | - | Toluene | 110 | 16 | 88 |
| 3 | 5-Iodopyrimidine | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) / P(o-tol)₃ (4) | - | Toluene | 100 | 14 | 91 |
| 4 | 5-Iodouracil | Tributyl(2-furyl)stannane | Pd(PPh₃)₄ (3) | CuI | Dioxane | 100 | 6 | 95 |
Table 3: Negishi Coupling of 5-Halopyrimidines with Organozinc Reagents
| Entry | Pyrimidine Substrate | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Iodo-2'-deoxyuridine derivative | Fluoroalkylzinc bromide | Pd(OAc)₂ (10) / SPhos (20) | THF | 65 | 12 | 70-85[3] |
| 2 | 5-Iodopyrimidine | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 4 | 85 |
| 3 | 5-Bromo-2-chloropyrimidine | 2-Pyridylzinc chloride | Pd(PPh₃)₄ (5) | THF | RT | 2 | 80 |
| 4 | 5-Iodouracil | Ethylzinc iodide | Pd(PPh₃)₄ (4) | THF | 50 | 3 | 92 |
Table 4: Direct C-H Arylation of Pyrimidine Derivatives
| Entry | Pyrimidine Substrate | Arylating Agent | Catalyst (mol%) | Additive/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 1-Benzyl-5-iodouracil | Benzene | Pd₂(dba)₃ (5) | - | TBAF | DMF | 100 | 82[4] | | 2 | Pyrazolo[1,5-a]pyrimidine | 4-Bromotoluene | Pd(OAc)₂ (10) | - | K₂CO₃ | Toluene | 110 | 75 (C3-arylation)[5] | | 3 | Pyrazolo[1,5-a]pyrimidine | 4-Bromotoluene | PdCl(cinnamyl)(dppf) (5) | - | KOAc | Toluene | 110 | 80 (C7-arylation)[5] | | 4 | Thieno[3,2-d]pyrimidine derivative | Bromobenzene | Pd(OAc)₂ (10) | P(tBu)₃ (20) | Cs₂CO₃ | Toluene | 110 | 85 (C2-arylation)[1] |
Experimental Protocols
Detailed methodologies for the key arylation reactions are provided below. These protocols are generalized from literature procedures and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes a typical procedure for the C-5 arylation of a 5-halopyrimidine using an arylboronic acid.
-
Reaction Setup: To a dry Schlenk flask, add the 5-halopyrimidine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₃PO₄, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).
-
Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
This protocol outlines a general procedure for the Stille coupling of a 5-halopyrimidine with an organostannane.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 5-halopyrimidine (1.0 eq) and the organostannane (1.1-1.5 eq) in a dry, degassed solvent (e.g., toluene or DMF).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a copper(I) co-catalyst (e.g., CuI).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified duration. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction and dilute with an organic solvent. To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Negishi Coupling Protocol
This protocol provides a general method for the Negishi coupling of a 5-halopyrimidine with an organozinc reagent.
-
Preparation of Organozinc Reagent (if not commercially available):
-
Activate zinc dust by washing with HCl, water, ethanol, and ether, then drying under vacuum.
-
To the activated zinc in dry THF under an inert atmosphere, add the corresponding aryl halide. The formation of the organozinc reagent can be initiated by gentle heating or the addition of a small amount of iodine.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the 5-halopyrimidine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in dry THF under an inert atmosphere.
-
Add the freshly prepared organozinc solution to the pyrimidine solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.
Direct C-H Arylation Protocol
This protocol is a general guideline, as conditions for direct C-H arylation are highly substrate- and catalyst-dependent.
-
Reaction Setup: Combine the pyrimidine substrate (1.0 eq), the aryl halide (1.5-3.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (if required, e.g., a phosphine or N-heterocyclic carbene), and a base (e.g., K₂CO₃, Cs₂CO₃, or KOAc) in a suitable solvent (e.g., toluene, DMF, or DMA).
-
Additive: In some cases, an additive such as pivalic acid is beneficial.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a high temperature (typically 100-150 °C).
-
Work-up and Purification: After cooling, dilute with an organic solvent, wash with water, and purify by column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions and a general experimental workflow.
References
Palladium Catalysts: A Comparative Guide to C-I vs. C-Cl Bond Activation in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of catalyst and reaction conditions in palladium-catalyzed cross-coupling reactions is paramount to the successful synthesis of target molecules. This guide provides an objective comparison of the performance of palladium catalysts in the activation of carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, supported by experimental data and detailed protocols.
The activation of the carbon-halogen bond is the initial and often rate-determining step in widely utilized cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The inherent differences in bond strength and electronics between C-I and C-Cl bonds significantly influence catalyst selection, reaction kinetics, and overall efficiency. Generally, the reactivity trend for aryl halides in palladium-catalyzed reactions follows the order of C-I > C-Br > C-Cl, which is inversely related to their bond dissociation energies.
While aryl iodides are more reactive and often provide higher yields under milder conditions, aryl chlorides are more attractive substrates from an economic and availability standpoint.[1][2] This has driven the development of sophisticated palladium catalyst systems capable of efficiently activating the stronger and less reactive C-Cl bond.
Principles of C-X Bond Activation
The activation of a carbon-halogen bond by a palladium(0) catalyst proceeds via an oxidative addition step. In this process, the palladium atom inserts itself into the C-X bond, forming a Pd(II) intermediate. The ease of this oxidative addition is a key factor governing the overall reaction rate. The weaker C-I bond readily undergoes oxidative addition with a wide range of palladium catalysts. In contrast, the stronger C-Cl bond requires more electron-rich and sterically bulky phosphine ligands on the palladium center to facilitate this crucial step.[3] These specialized ligands enhance the electron density on the palladium, making it more nucleophilic and thus more reactive towards the less electrophilic C-Cl bond. However, it is important to note that factors beyond the oxidative addition step can also play a significant role in the overall efficiency of the catalytic cycle for different aryl halides.[1]
Quantitative Comparison of Catalyst Performance
The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions, comparing the activation of C-I and C-Cl bonds under similar conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The data below illustrates the differences in catalyst requirements and reaction outcomes when coupling phenylboronic acid with either 4-iodoanisole or 4-chloroanisole.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (1 mol%) / SPhos (2 mol%) | K₃PO₄ | Toluene | 100 | 16 | 92 |
Note: Data is compiled from representative literature and is intended for comparative purposes. Actual results may vary.
As the table demonstrates, the coupling of 4-iodoanisole can be achieved with a standard palladium-phosphine catalyst like Pd(PPh₃)₄ under relatively mild conditions. In contrast, the activation of the C-Cl bond in 4-chloroanisole necessitates a more advanced catalyst system, typically involving a bulky and electron-rich biarylphosphine ligand such as SPhos, along with a stronger base and higher reaction temperature to achieve a comparable high yield.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The comparison below highlights the catalytic requirements for the coupling of morpholine with 4-iodotoluene and 4-chlorotoluene.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | NaOtBu | Toluene | 100 | 8 | 98 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ | t-BuOH | 110 | 24 | 91 |
Note: Data is compiled from representative literature and is intended for comparative purposes. Actual results may vary.
Similar to the Suzuki coupling, the amination of 4-iodotoluene proceeds efficiently with a well-established catalyst system. The successful coupling of the less reactive 4-chlorotoluene requires a more specialized and electron-rich phosphine ligand, in this case, RuPhos, to facilitate the challenging C-Cl bond activation.
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions are provided below.
Suzuki-Miyaura Coupling of 4-Iodoanisole
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(PPh₃)₄ (0.02 mmol, 23 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure: To a round-bottom flask was added 4-iodoanisole, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate. The flask was evacuated and backfilled with argon three times. Toluene and water were then added via syringe. The reaction mixture was stirred vigorously and heated to 80 °C for 2 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Suzuki-Miyaura Coupling of 4-Chloroanisole
Materials:
-
4-Chloroanisole (1.0 mmol, 142.5 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg)
-
SPhos (0.02 mmol, 8.2 mg)
-
Potassium phosphate (2.0 mmol, 424 mg)
-
Toluene (5 mL)
Procedure: In a glovebox, a vial was charged with Pd₂(dba)₃, SPhos, and potassium phosphate. The vial was sealed, removed from the glovebox, and 4-chloroanisole and phenylboronic acid were added, followed by toluene. The mixture was stirred and heated to 100 °C for 16 hours. After cooling, the mixture was diluted with ethyl acetate and filtered through a pad of celite. The filtrate was concentrated, and the residue was purified by column chromatography on silica gel.
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental steps in the palladium-catalyzed cross-coupling reactions for both C-I and C-Cl bond activation.
Caption: Generalized catalytic cycles for C-I and C-Cl bond activation.
The diagram above highlights that while the fundamental steps of the catalytic cycle are the same for both C-I and C-Cl bond activation, the nature of the ligand (L vs. L') on the palladium catalyst is a critical differentiating factor, especially for the initial oxidative addition step.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
This workflow illustrates the key steps in performing a typical palladium-catalyzed cross-coupling reaction. The critical variables that differ between C-I and C-Cl bond activation, namely the catalyst system, base, and temperature, are highlighted within the reaction step.
Conclusion
The activation of C-I bonds in palladium-catalyzed cross-coupling reactions is generally facile and can be achieved with a wide range of catalyst systems under mild conditions. In contrast, the activation of the more robust C-Cl bond presents a greater challenge, necessitating the use of specialized, sterically hindered, and electron-rich phosphine ligands, often in combination with stronger bases and higher reaction temperatures. While aryl iodides offer higher reactivity, the economic and environmental advantages of using readily available aryl chlorides have spurred significant innovation in catalyst design. For researchers in drug development and other scientific fields, a thorough understanding of these differences is crucial for the rational design of efficient and cost-effective synthetic routes. The choice between an aryl iodide and an aryl chloride will ultimately depend on a balance of reactivity, substrate availability, and the complexity of the desired molecule.
References
A Comparative Guide to the Suzuki Coupling of 4-Chloro-5-iodo-2-(methylthio)pyrimidine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among the myriad of cross-coupling methodologies, the Suzuki-Miyaura coupling stands out for its versatility and broad functional group tolerance. This guide provides a detailed comparison of the Suzuki coupling performance of 4-Chloro-5-iodo-2-(methylthio)pyrimidine with key alternative substrates. The data presented herein, compiled from various scientific sources, offers a predictive framework for reaction outcomes and facilitates the selection of optimal synthetic strategies.
Performance Comparison of Pyrimidine Substrates in Suzuki Coupling
The reactivity of halogenated pyrimidines in Suzuki coupling is profoundly influenced by the nature and position of the halogen substituents. The established order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl.[1] This intrinsic reactivity difference allows for regioselective functionalization of polyhalogenated pyrimidines.
The following table summarizes the predicted and reported performance of this compound and its alternatives in Suzuki coupling with a generic arylboronic acid.
| Substrate | Predicted Site of Coupling | Expected Reactivity | Typical Yield (%) | Key Considerations |
| This compound | C5-Iodo | High | > 90 | Excellent selectivity due to the high reactivity of the C-I bond.[1] |
| 4,5-Dichloro-2-(methylthio)pyrimidine | C4-Chloro (initial) | Moderate | 60-80 | Lower reactivity of the C-Cl bond compared to C-I. Potential for double coupling under forcing conditions. |
| 5-Bromo-4-chloro-2-(methylthio)pyrimidine | C5-Bromo | High | > 85 | C-Br bond is more reactive than C-Cl, allowing for selective coupling at the C5 position.[1] |
| 4-Chloro-2-(methylthio)pyrimidine-5-boronic acid | C5-B(OH)2 | High | > 90 | Reversed polarity coupling with an aryl halide. Useful when the aryl partner is a readily available halide. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki coupling reactions. Below are representative protocols for the selective coupling at the C5-iodo position of this compound and a general protocol for the coupling of a chloropyrimidine, which requires more forcing conditions.
Protocol 1: Selective Suzuki Coupling of this compound
This protocol is optimized for the selective reaction at the highly reactive C5-iodo position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-Dioxane/H₂O solvent mixture.
-
Stir the reaction mixture at 80-90 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 4,5-Dichloro-2-(methylthio)pyrimidine
This protocol employs more forcing conditions to achieve coupling at the less reactive C4-chloro position.
Materials:
-
4,5-Dichloro-2-(methylthio)pyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.03 eq)
-
SPhos (0.06 eq)
-
K₃PO₄ (2.5 eq)
-
Toluene/H₂O (10:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add 4,5-Dichloro-2-(methylthio)pyrimidine, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, pre-mix Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent and add this catalyst mixture to the main flask.
-
Add the degassed Toluene/H₂O solvent mixture.
-
Stir the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Characterization of Suzuki Coupling Products
The successful synthesis of the target pyrimidine derivatives must be confirmed by rigorous analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural elucidation and purity assessment.
Expected Characterization Data for 4-Aryl-5-chloro-2-(methylthio)pyrimidine:
-
¹H NMR: The spectrum will show characteristic signals for the protons on the pyrimidine ring and the newly introduced aryl group. The chemical shift of the pyrimidine proton will be influenced by the new aryl substituent.
-
¹³C NMR: The spectrum will confirm the presence of all carbon atoms in the molecule, including the carbons of the pyrimidine core, the methylthio group, and the aryl substituent. The carbon attached to the chlorine will have a characteristic chemical shift.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, confirming its elemental composition. The isotopic pattern for the chlorine atom will be observable.
Visualizing Reaction Pathways and Workflows
Diagrams are powerful tools for understanding complex chemical processes. The following visualizations, created using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion
The selective functionalization of this compound via Suzuki coupling at the C5-iodo position is a highly efficient and predictable transformation. This high reactivity offers a significant advantage over less reactive dihalopyrimidines, which may require more stringent reaction conditions and can lead to mixtures of products. For researchers and drug development professionals, understanding these reactivity trends is paramount for the rational design of synthetic routes to novel pyrimidine-based molecules with potential therapeutic applications. The provided protocols and diagrams serve as a practical guide for the implementation and understanding of these critical cross-coupling reactions.
References
X-ray Crystallography of 4-Chloro-5-iodo-2-(methylthio)pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic characteristics of halogenated pyrimidine derivatives, with a focus on 4-Chloro-5-iodo-2-(methylthio)pyrimidine. While a specific crystal structure for this compound is not publicly available at the time of this publication, this guide offers a comparison with structurally related compounds, alongside detailed experimental protocols for its synthesis and crystallographic analysis. This information is intended to serve as a valuable resource for researchers working on the design and development of novel therapeutics based on the pyrimidine scaffold.
Comparison with Alternative Pyrimidine Derivatives
The electronic and steric properties of substituents on the pyrimidine ring significantly influence its crystal packing and intermolecular interactions. To understand the potential solid-state structure of this compound, a comparison with the known crystal structure of 4,6-dichloro-5-methylpyrimidine is presented.[1][2] The substitution of a chloro group with a more electron-donating and bulkier iodo group at the 5-position, as well as the presence of a methylthio group at the 2-position, is expected to introduce notable differences in bond lengths, bond angles, and crystal packing motifs.
| Parameter | 4,6-dichloro-5-methylpyrimidine[2] | This compound (Predicted) |
| Crystal System | Monoclinic[2] | - |
| Space Group | P2₁/c[2] | - |
| Unit Cell Dimensions | a = 7.463(5) Å, b = 7.827(5) Å, c = 11.790(5) Å, β = 93.233(5)°[2] | - |
| Key Bond Lengths (Å) | C4-Cl = 1.737(4), C6-Cl = 1.733(4)[2] | C4-Cl ≈ 1.74, C5-I ≈ 2.10, C2-S ≈ 1.76 |
| Key Bond Angles (°) | N1-C2-N3 = 127.3(4), C4-C5-C6 = 117.2(4)[2] | N1-C2-N3 ≈ 127, C4-C5-C6 ≈ 118 |
| Intermolecular Interactions | C-H···N hydrogen bonds forming inversion dimers.[1][2] | Potential for halogen bonding (I···N, I···Cl), π-π stacking, and C-H···S interactions. |
Note: The values for this compound are predictive and based on typical bond lengths and the anticipated influence of the substituents. Actual values can only be determined through experimental X-ray diffraction analysis.
Experimental Protocols
Synthesis of this compound
The following is a plausible synthetic route for this compound, adapted from general methods for the synthesis of related pyrimidine derivatives.
Materials:
-
2-(methylthio)pyrimidine-4,5-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Iodine
-
Nitric acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Chlorination: To a stirred solution of 2-(methylthio)pyrimidine-4,5-diol in excess phosphorus oxychloride, add a catalytic amount of N,N-dimethylformamide. Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude 4,5-dichloro-2-(methylthio)pyrimidine. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Iodination: To a solution of the purified 4,5-dichloro-2-(methylthio)pyrimidine in a suitable solvent (e.g., acetic acid), add iodine and a catalytic amount of nitric acid. Heat the mixture to 80°C for 2-3 hours.
-
Final Work-up and Purification: Cool the reaction mixture and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine. Extract the product with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the final product by column chromatography or recrystallization to obtain this compound.
Single-Crystal X-ray Diffraction Analysis
The following is a standard protocol for the determination of a crystal structure using single-crystal X-ray diffraction.
1. Crystal Growth:
-
Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or dichloromethane/hexane).
-
Employ a slow evaporation, slow cooling, or vapor diffusion method to grow single crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension).
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector.
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected by rotating the crystal through a range of angles.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.
-
The crystal system and space group are determined from the symmetry of the diffraction pattern.
-
The structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
4. Structure Refinement:
-
The atomic positions and displacement parameters are refined using a full-matrix least-squares method.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using metrics such as R-factor, goodness-of-fit, and residual electron density maps.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General workflow for single-crystal X-ray crystallography.
References
A Comparative Analysis of the Biological Activity of 4-Chloro-5-iodo-2-(methylthio)pyrimidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-5-iodo-2-(methylthio)pyrimidine is recognized for its antibacterial properties, particularly against Gram-negative bacteria, through the inhibition of protein synthesis.[1] Its analogs, building upon the versatile pyrimidine scaffold, have been explored for a wider range of therapeutic activities, including anticancer and broader-spectrum antimicrobial effects. This guide synthesizes available data to draw a comparative picture, highlighting the structure-activity relationships that govern the biological effects of this class of compounds.
Comparative Biological Activity
The biological activities of pyrimidine derivatives are significantly influenced by the nature and position of substituents on the pyrimidine ring. The following tables summarize the available quantitative data for analogs of this compound.
Antimicrobial Activity
The antimicrobial potential of 5-iodopyrimidine analogs has been investigated against a panel of bacterial and fungal strains. The data suggests that modifications at the C4 and C2 positions of the pyrimidine ring can modulate the antimicrobial spectrum and potency.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 4-Substituted-5-iodo-2-benzylthiopyrimidine Analogs [2][3]
| Compound ID | R Group at C4 | P. aeruginosa | S. aureus | B. subtilis | E. coli | A. niger | A. terrus |
| 2 | -Cl | 100 | >250 | >250 | >250 | 100 | 100 |
| 3d | 4-Chloro anilino | >250 | 100 | 250 | >250 | >250 | >250 |
| 3f | 2-Amino pyridino | >250 | >250 | >250 | >250 | 100 | >250 |
| 4a | 4-Methoxy benzylidene hydrazino | 100 | 250 | 250 | >250 | >250 | >250 |
| 4c | 4-Chloro benzylidene hydrazino | 100 | 250 | 250 | >250 | >250 | >250 |
| 4d | 4-Nitro benzylidene hydrazino | 100 | 250 | 250 | >250 | >250 | >250 |
| 4g | Furfurylidene hydrazino | 100 | 100 | 100 | >250 | 100 | 100 |
| 4h | Thiophene-2-carboxylidene hydrazino | 100 | 100 | 100 | >250 | 100 | 100 |
Note: Data for the parent compound, this compound, was not available in the cited literature.
Anticancer Activity
Various pyrimidine analogs have been synthesized and evaluated for their cytotoxic effects against different human cancer cell lines. Thiazolo[4,5-d]pyrimidine derivatives, which can be considered fused-ring analogs, have shown promising anticancer activity.
Table 2: In Vitro Anticancer Activity (IC50, µM) of Thiazolo[4,5-d]pyrimidine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 3b | A375 (Melanoma) | 25.4 |
| C32 (Melanoma) | 24.4 | |
| DU145 (Prostate) | 41.5 | |
| MCF-7/WT (Breast) | 65.8 | |
| 3c | A375 (Melanoma) | 29.8 |
| C32 (Melanoma) | 28.7 | |
| DU145 (Prostate) | 52.3 | |
| MCF-7/WT (Breast) | 81.2 | |
| 3d | A375 (Melanoma) | 33.1 |
| C32 (Melanoma) | 30.5 | |
| DU145 (Prostate) | 60.1 | |
| MCF-7/WT (Breast) | 95.4 |
Note: Data for the parent compound, this compound, was not available in the cited literature.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
1. Preparation of Materials:
-
Microorganisms: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Aspergillus niger).
-
Culture Media: Mueller-Hinton Broth for bacteria and Sabouraud Dextrose Broth for fungi.
-
Test Compounds: Stock solutions of the pyrimidine derivatives are prepared in a suitable solvent (e.g., DMSO).
-
96-well Microtiter Plates.
2. Procedure:
-
A serial two-fold dilution of the test compounds is performed in the appropriate culture medium in the wells of a 96-well plate.
-
A standardized inoculum of the test microorganism is prepared and added to each well.
-
Positive (microorganism with no compound) and negative (medium only) controls are included.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours.
-
The MTT solution is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Mechanism of Action & Signaling Pathways
Bacterial Protein Synthesis Inhibition
This compound is reported to exert its antibacterial effect by binding to ribosomal RNA and inhibiting protein synthesis.[1] This is a common mechanism for many antibiotics that target the bacterial ribosome, leading to the cessation of essential protein production and ultimately bacterial cell death.
Caption: Inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.
EGFR Signaling Pathway Inhibition by Analogs
Some pyrimidine analogs have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. By blocking the tyrosine kinase activity of EGFR, these compounds can inhibit downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the EGFR signaling pathway by pyrimidine-based tyrosine kinase inhibitors.
Conclusion
This compound serves as a foundational structure for the development of bioactive compounds. While its own biological activity is primarily characterized as antibacterial, its analogs exhibit a broad spectrum of activities, including potent anticancer effects. The comparative data presented in this guide, although based on analogs, underscores the therapeutic potential of the substituted pyrimidine scaffold. Further research, including direct comparative studies of this compound with its derivatives, is warranted to fully elucidate its structure-activity relationships and therapeutic potential.
References
The Strategic Economy of Chloro-Iodo-Pyrimidines in Modern Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel chemical entities is a critical decision that balances reactivity, selectivity, and cost. Among the diverse halogenated pyrimidines, chloro-iodo-pyrimidines have emerged as versatile and economically viable intermediates, particularly in the construction of complex molecular architectures through sequential cross-coupling reactions. This guide provides a comparative analysis of the cost-effectiveness of using chloro-iodo-pyrimidines against other dihalogenated pyrimidines, supported by experimental data and detailed protocols.
The distinct reactivity of the carbon-iodine and carbon-chlorine bonds is the cornerstone of the synthetic utility of chloro-iodo-pyrimidines. The C-I bond, being weaker, is significantly more reactive towards catalytic activation, such as in palladium-catalyzed cross-coupling reactions, than the more robust C-Cl bond. This reactivity differential allows for selective functionalization at the iodo-position while leaving the chloro-substituent intact for subsequent transformations. This sequential approach is invaluable in the synthesis of polysubstituted pyrimidines, a common scaffold in many biologically active molecules.
Comparative Reactivity and Cost Analysis
The cost-effectiveness of a synthetic route is a multifaceted consideration, weighing the price of starting materials against reaction efficiency, yields, and the number of synthetic steps. While iodinated compounds are generally more expensive than their chlorinated or brominated counterparts, the strategic use of chloro-iodo-pyrimidines can offer a more economical pathway to complex molecules by streamlining the synthetic sequence.
| Dihalopyrimidine | Relative Price (per mole) | Reactivity in Suzuki-Miyaura Coupling | Typical Reaction Conditions |
| 2,4-Dichloropyrimidine | $ | Lower | Higher temperatures, more active catalysts may be required |
| 2,4-Dibromopyrimidine | $$ | Moderate | Milder conditions than chlorides |
| 2,4-Diiodopyrimidine | $$$ | High | Mild conditions, rapid reaction times |
| 2-Chloro-4-iodopyrimidine | $$ | Sequential (I > Cl) | Stepwise functionalization under distinct conditions |
Note: Relative prices are estimates based on commercially available starting materials and can vary based on supplier and purity.
The data clearly indicates a trade-off between the cost of the starting material and its reactivity. While 2,4-dichloropyrimidine is the most economical option, forcing reactions at the less reactive C-Cl bond often requires harsher conditions, more expensive and specialized catalysts, and can lead to lower yields or side products. Conversely, while 2,4-diiodopyrimidine offers the highest reactivity, its significantly higher cost can be prohibitive for large-scale synthesis.
Chloro-iodo-pyrimidines present a balanced approach. The initial investment in a chloro-iodo-pyrimidine is moderate, and the enhanced reactivity of the C-I bond allows for efficient and high-yielding initial coupling reactions under mild conditions. The subsequent functionalization of the C-Cl bond can then be achieved, often with a different coupling partner, providing a convergent and efficient route to disubstituted pyrimidines.
Experimental Data: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C-C bonds. The following table summarizes typical experimental outcomes for the coupling of various dihalopyrimidines with phenylboronic acid, highlighting the differences in reactivity and yield.
| Halopyrimidine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 65 |
| 2,4-Dibromopyrimidine | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80 | 4 | 85 |
| 4-Chloro-6-iodopyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 2 | 92 (at iodo position) |
These results underscore the superior performance of the iodo-substituted pyrimidine in Suzuki-Miyaura coupling, affording a higher yield in a significantly shorter reaction time and under milder conditions compared to the dichloro- and dibromo-analogs.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Chloro-Iodo-Pyrimidine
Materials:
-
Chloro-iodo-pyrimidine (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DME/water)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chloro-iodo-pyrimidine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated pyrimidine.
Visualization of Synthetic Strategy and Biological Application
The strategic advantage of using chloro-iodo-pyrimidines lies in the ability to perform sequential, site-selective cross-coupling reactions. This workflow allows for the controlled and efficient assembly of complex molecules.
A Comparative Guide to Spectroscopic Data of Pyrimidine Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Spectroscopic Signatures of Key Metabolites in Pyrimidine Biosynthesis
This guide provides a comprehensive comparison of spectroscopic data for key intermediates in the de novo pyrimidine synthesis pathway. Understanding the spectral characteristics of these molecules is crucial for researchers in metabolic studies, drug discovery, and diagnostics. This document summarizes nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data for carbamoyl phosphate, N-carbamoyl-L-aspartate, dihydroorotate, orotate, and orotidine 5'-monophosphate. Detailed experimental protocols and visual representations of the metabolic pathway and analytical workflows are included to support experimental design and data interpretation.
De Novo Pyrimidine Synthesis Pathway
The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the building blocks for DNA and RNA. The pathway begins with simple precursors and proceeds through a series of enzymatic steps to generate uridine monophosphate (UMP), the parent pyrimidine nucleotide.
Caption: The de novo pyrimidine synthesis pathway, highlighting the key intermediates.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the intermediates of the de novo pyrimidine synthesis pathway.
Table 1: Carbamoyl Phosphate
| Spectroscopic Technique | Data Type | Observed Values |
| ¹H NMR | Predicted Chemical Shift (ppm) | Data not available in a standard experimental format. |
| ¹³C NMR | Predicted Chemical Shift (ppm) | A predicted spectrum is available from the Human Metabolome Database. A study on the binding of [13C]carbamoyl-P to aspartate transcarbamylase reported a downfield chemical shift change of 17.7 +/- 1.0 Hz upon forming an isomerized ternary complex.[1] |
| Mass Spectrometry | Molecular Formula | CH₄NO₅P |
| Molecular Weight | 141.02 g/mol | |
| IR Spectroscopy | No experimental data found. |
Table 2: N-Carbamoyl-L-aspartate (Carbamoyl Aspartate)
| Spectroscopic Technique | Data Type | Observed Values |
| ¹H NMR | Chemical Shift (ppm) | 4.22, 2.68, 2.67, 2.65, 2.64, 2.47, 2.45, 2.44, 2.43 (in Water at 600 MHz, pH 7.00)[2] |
| ²D NMR (¹H-¹³C HSQC) | Chemical Shift (ppm) | Data available in PubChem, showing correlations between protons and directly bonded carbons. |
| Mass Spectrometry | Molecular Formula | C₅H₈N₂O₅[2] |
| Molecular Weight | 176.13 g/mol [2] | |
| GC-MS fragmentation | Major peaks at m/z 160.15, 116.15, 117.1, 147.15, 161.15. | |
| IR Spectroscopy | Technique | ATR-IR[3] |
| Source | Bio-Rad Laboratories, Inc.[3] |
Table 3: Dihydroorotate
| Spectroscopic Technique | Data Type | Observed Values |
| ¹H NMR | Chemical Shift (ppm) | 4.13, 4.12, 4.11, 4.10, 3.00, 2.98, 2.97, 2.96, 2.95, 2.81, 2.79, 2.78, 2.77, 2.76 (in Water at 500 MHz, pH 7.00)[1] |
| ¹³C NMR | Chemical Shift (ppm) | 172.46, 169.02, 153.25, 48.91, 32.73 (in DMSO-d6 at 22.53 MHz)[4] |
| Mass Spectrometry | Molecular Formula | C₅H₆N₂O₄[1] |
| Molecular Weight | 158.11 g/mol [1] | |
| GC-MS fragmentation | Major peaks at m/z 100.0, 257.0, 258.0, 359.0, 72.0.[4] | |
| IR Spectroscopy | Technique | Mull[4] |
| Source | Sigma-Aldrich Co. LLC.[4] |
Table 4: Orotate
| Spectroscopic Technique | Data Type | Observed Values |
| ¹H NMR | Chemical Shift (ppm) | A spectrum is available from the Milk Composition Database (600 MHz in H₂O). |
| ¹³C NMR | Chemical Shift (ppm) | A spectrum is available from SpectraBase (in DMSO-d6).[5] |
| Mass Spectrometry | Molecular Formula | C₅H₄N₂O₄[6] |
| Molecular Weight | 156.10 g/mol [6] | |
| LC-MS/MS Transition | m/z 155 -> 111 | |
| IR Spectroscopy | Technique | KBr WAFER[7] |
| Source | E. MERCK AG, DARMSTADT, GERMANY[7] |
Table 5: Orotidine 5'-monophosphate (OMP)
| Spectroscopic Technique | Data Type | Observed Values |
| ¹H NMR | Chemical Shift (ppm) | A ¹H NMR spectrum of 5,6-Dihydro-Orotidine 5′-Monophosphate (H₂OMP) in D₂O at 500 MHz showed peaks at δ (ppm) 5.8 (d, H-1'), 4.2 (dd, H-6), 4.1 (dd, H-2'), 4.0 (dd, H-3'), 3.9 (m, H-4'), 3.8−3.6 (m, H-5'), and 3.0−2.7 (ABX, H-5).[8] Studies on OMP decarboxylase have utilized ¹H NMR to monitor the exchange of the C-6 proton.[9] |
| ¹³C NMR | Chemical Shift (ppm) | Data for a ribose-¹³C₅ labeled OMP is available. A standard spectrum of the unlabeled compound is not readily available. |
| Mass Spectrometry | Molecular Formula | C₁₀H₁₃N₂O₁₁P[10] |
| Molecular Weight | 368.19 g/mol [11] | |
| LC-ESI-QQ (Negative) | Precursor Adduct: [M-H]⁻ at m/z 367. Fragmentation at 10V shows major peaks at m/z 367.2, 321.3, 323.4, 307.4, 211. At 20V, major peaks are at m/z 323.3, 367.2, 321.3, 211.2, 96.9.[10] | |
| IR Spectroscopy | No experimental data found. |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of spectroscopic data. Below are generalized procedures for the key techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A common protocol for acquiring ¹H and ¹³C NMR spectra of pyrimidine intermediates involves the following steps:
-
Sample Preparation: Dissolve 5-10 mg of the purified intermediate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing: Apply Fourier transformation to the raw data, followed by phasing and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or a residual solvent peak).
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific detection of pyrimidine intermediates.
-
Sample Preparation: Biological samples (e.g., cell extracts, biofluids) are typically subjected to protein precipitation and filtration. The sample is then diluted in a suitable solvent compatible with the LC mobile phase.
-
Liquid Chromatography: Separation is often achieved using a C18 reversed-phase or a HILIC column with a gradient elution of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Mass Spectrometry:
-
An electrospray ionization (ESI) source is commonly used in either positive or negative ion mode.
-
For quantitative analysis, a triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte.
-
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule.
-
Sample Preparation: For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of solid or liquid samples with minimal preparation.
-
Data Acquisition: The sample is placed in the IR beam, and an interferogram is collected. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: A Fourier transform is applied to the interferogram to obtain the IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of pyrimidine synthesis intermediates.
References
- 1. (+-)-Dihydroorotic acid | C5H6N2O4 | CID 648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. OROTIC ACID MONOHYDRATE(50887-69-9) IR Spectrum [chemicalbook.com]
- 4. Hydroorotic acid, L- | C5H6N2O4 | CID 439216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Orotidine 5'-monophosphate | C10H13N2O11P | CID 160617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. xcessbio.com [xcessbio.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-5-iodo-2-(methylthio)pyrimidine: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like 4-Chloro-5-iodo-2-(methylthio)pyrimidine is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the compliant management of this compound. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Essential Safety and Hazard Information
Proper personal protective equipment (PPE) is the first line of defense when handling this compound. All operations involving this compound should be conducted in a well-ventilated chemical fume hood.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.
In the event of exposure, immediate action is crucial:
-
After inhalation: Move the individual to fresh air.
-
After skin contact: Wash off immediately with plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After swallowing: Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide the safety data sheet for the compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 111079-19-7 |
| Molecular Formula | C₅H₄ClIN₂S |
| Molecular Weight | 286.52 g/mol |
| Storage Temperature | 2-8 °C |
Detailed Disposal Protocol
The disposal of this compound must be treated as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Disposal:
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and compatible waste container for this compound and any contaminated materials (e.g., pipette tips, absorbent paper).
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.
-
Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS number: "111079-19-7"
-
The hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS department or contractor with all necessary information about the waste, including the chemical name, quantity, and a copy of the safety data sheet.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
The rinsate from this process is also considered hazardous waste and must be collected in the designated waste container.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, but all chemical labels must be defaced or removed.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 4-Chloro-5-iodo-2-(methylthio)pyrimidine
This guide provides immediate, essential safety and logistical information for handling 4-Chloro-5-iodo-2-(methylthio)pyrimidine (CAS No. 111079-19-7) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on available safety information for this compound and structurally similar chemicals. It is imperative to handle this compound with caution and to supplement this guide with a thorough risk assessment specific to your experimental conditions.
Personal Protective Equipment (PPE)
Effective protection against exposure is critical when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical safety goggles | Must be worn at all times when handling the compound. |
| Face shield | Recommended when there is a risk of splashing. | |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber) | Inspect gloves for integrity before each use. Dispose of contaminated gloves properly. |
| Laboratory coat | Should be worn to protect street clothing and skin from contamination. | |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when working outside of a certified chemical fume hood or if dusts/aerosols may be generated. |
Engineering Controls and Hygiene
Proper engineering controls and personal hygiene practices are the primary lines of defense against chemical exposure.
| Control Measure | Specification |
| Ventilation | All handling of solid and solutions must be conducted in a certified chemical fume hood. |
| Eyewash Station | An operational and easily accessible eyewash station should be located in the immediate work area. |
| Safety Shower | A safety shower should be readily available. |
| Hand Washing | Wash hands thoroughly with soap and water after handling and before leaving the laboratory. |
-
Eating, Drinking, and Smoking: These activities are strictly prohibited in the laboratory where this chemical is handled.
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for minimizing risk.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Gather Materials: Ensure all necessary PPE, spill containment materials, and waste containers are readily available.
-
Review Procedures: All personnel involved must be familiar with the handling and emergency procedures outlined in this guide and the laboratory's chemical hygiene plan.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Work in Fume Hood: Transfer the required amount of this compound from its storage container to the experimental vessel inside a certified chemical fume hood.
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to minimize the generation of dust. If preparing solutions, add the solid to the solvent slowly.
-
Keep Containers Closed: Keep all containers with the chemical tightly sealed when not in use.
Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous chemical waste in a properly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Materials (e.g., gloves, wipes) | Place in a designated hazardous waste container that is properly labeled and sealed. |
| Empty Containers | Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Dispose of the rinsed container in accordance with institutional guidelines. |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
